molecular formula C10H8N2O3 B023359 7-Methoxy-8-nitroquinoline CAS No. 83010-83-7

7-Methoxy-8-nitroquinoline

Cat. No.: B023359
CAS No.: 83010-83-7
M. Wt: 204.18 g/mol
InChI Key: SJPSBGPTZVFQPS-UHFFFAOYSA-N
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Description

7-Methoxy-8-nitroquinoline (CAS 83010-83-7) is a pale-yellow to light brown crystalline solid with the molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol. This quinoline derivative serves as a high-value building block and key intermediate in organic synthesis, particularly for developing novel compounds in medicinal chemistry. Research Applications and Value: Nitroquinoline derivatives are extensively investigated for their biological activities. Research indicates that structurally similar 3-nitroquinoline compounds act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in oncology. These inhibitors are designed to fit into the ATP-binding site of the enzyme, with the nitro group forming critical hydrogen bonds with amino acid residues in the active pocket, such as the backbone NH of Met769. This mechanism can lead to the suppression of proliferation in EGFR-overexpressing cancer cell lines, such as human epidermoid carcinoma (A-431) and breast cancer (MDA-MB-468) cells. Beyond oncology, quinoline scaffolds are explored for a wide spectrum of activities, including as antimicrobial, anti-inflammatory, and antimalarial agents, making this compound a versatile precursor for drug discovery programs. Handling and Storage: For optimal stability, this compound should be stored in a refrigerator at 2-8°C. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-methoxy-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-8-5-4-7-3-2-6-11-9(7)10(8)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPSBGPTZVFQPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=CC=N2)C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458708
Record name 7-METHOXY-8-NITROQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83010-83-7
Record name 7-METHOXY-8-NITROQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Methoxy-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 7-Methoxy-8-nitroquinoline, a quinoline derivative of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis, this guide outlines a robust two-step approach. The proposed synthesis commences with the Skraup synthesis of 7-methoxyquinoline from m-anisidine, followed by the regioselective nitration of the resulting intermediate. This document details the experimental protocols, relevant quantitative data, and a visualization of the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound can be logically approached in two primary stages:

  • Skraup Synthesis of 7-Methoxyquinoline: This classic method for quinoline synthesis is adapted for the preparation of 7-methoxyquinoline. The reaction involves the cyclization of m-anisidine with glycerol in the presence of an oxidizing agent and a dehydrating acid. It is important to note that the Skraup reaction with meta-substituted anilines can potentially yield a mixture of 5- and 7-substituted isomers. Therefore, purification of the desired 7-methoxyquinoline is a critical step.

  • Nitration of 7-Methoxyquinoline: The synthesized 7-methoxyquinoline is then subjected to electrophilic aromatic substitution to introduce a nitro group. The methoxy group at the 7-position is an activating, ortho-para directing group. Consequently, the nitration is expected to preferentially occur at the 8-position (ortho) or the 5-position (para). Through careful control of reaction conditions, selective nitration at the 8-position can be favored.

The overall synthetic transformation is depicted in the following diagram:

Synthesis_Pathway cluster_step1 Step 1: Skraup Synthesis cluster_step2 Step 2: Nitration m_anisidine m-Anisidine methoxyquinoline 7-Methoxyquinoline m_anisidine->methoxyquinoline Heat glycerol Glycerol glycerol->methoxyquinoline Heat oxidizing_agent Oxidizing Agent (e.g., Sodium m-nitrobenzenesulfonate) oxidizing_agent->methoxyquinoline Heat h2so4 H₂SO₄ h2so4->methoxyquinoline Heat nitroquinoline This compound methoxyquinoline->nitroquinoline 0-5 °C hno3 HNO₃ hno3->nitroquinoline 0-5 °C h2so4_2 H₂SO₄ h2so4_2->nitroquinoline 0-5 °C

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental procedures for the key steps in the synthesis of this compound.

Step 1: Synthesis of 7-Methoxyquinoline via Skraup Reaction

This procedure is adapted from analogous Skraup syntheses of substituted quinolines.

Materials:

  • m-Anisidine (3-methoxyaniline)

  • Glycerol

  • Sodium m-nitrobenzenesulfonate (or another suitable oxidizing agent)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ferrous sulfate (FeSO₄) (optional, to moderate the reaction)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to m-anisidine while cooling in an ice bath.

  • To this mixture, add glycerol and the oxidizing agent (e.g., sodium m-nitrobenzenesulfonate). If the reaction is known to be vigorous, a small amount of ferrous sulfate can be added to moderate it.

  • Heat the reaction mixture cautiously in an oil bath. The temperature should be gradually raised to and maintained at approximately 130-140°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • The crude product, which may be a mixture of 5- and 7-methoxyquinoline, should be purified by column chromatography on silica gel to isolate the desired 7-methoxyquinoline.

Step 2: Nitration of 7-Methoxyquinoline

This protocol is based on standard nitration procedures for aromatic compounds.

Materials:

  • 7-Methoxyquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃) or Concentrated Nitric Acid

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane or Chloroform

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 7-methoxyquinoline in concentrated sulfuric acid at 0°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, while keeping the temperature below 10°C.

  • Add the nitrating mixture dropwise to the solution of 7-methoxyquinoline, maintaining the reaction temperature between 0 and 5°C with an ice-salt bath.

  • After the addition is complete, stir the reaction mixture at this temperature for an additional 30-60 minutes.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extract the product with dichloromethane or chloroform.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. The values are based on typical yields and properties of similar compounds reported in the literature.

Parameter7-Methoxyquinoline (Intermediate)This compound (Final Product)
Molecular Formula C₁₀H₉NOC₁₀H₈N₂O₃
Molecular Weight 159.19 g/mol 204.18 g/mol
Appearance Colorless to pale yellow oil or solidYellow solid
Melting Point Not specified (may be an oil at RT)To be determined experimentally
Boiling Point Not specifiedNot applicable (solid)
Typical Yield 40-60% (after purification)60-80%
Solubility Soluble in most organic solventsSoluble in polar organic solvents

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. The proposed two-step pathway, involving a Skraup synthesis followed by nitration, is a well-reasoned approach based on established organic chemistry principles and analogous reactions. The provided experimental protocols and data table serve as a valuable resource for researchers and professionals engaged in the synthesis of novel quinoline derivatives for drug discovery and development. It is crucial to perform all experimental work in a well-ventilated fume hood and with appropriate personal protective equipment, given the corrosive and potentially hazardous nature of the reagents involved. Characterization of the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm its identity and purity.

An In-depth Technical Guide to the Chemical Properties of 7-Methoxy-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-8-nitroquinoline is a substituted quinoline derivative with potential applications in organic synthesis and medicinal chemistry. The quinoline scaffold is a significant heterocyclic structure in the development of therapeutic agents, and the incorporation of methoxy and nitro groups can modulate its biological activity. This document provides a comprehensive overview of the known and predicted chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological activities based on related compounds.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be predicted based on data from structurally similar compounds. The following tables summarize the core chemical identifiers and predicted physical properties.

Table 1: Core Chemical Identifiers for this compound

IdentifierValue
CAS Number 83010-83-7
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.19 g/mol
Appearance Pale-Yellow Solid

Table 2: Predicted Physical and Spectroscopic Properties of this compound

PropertyPredicted Value/CharacteristicsNotes
Melting Point 150-165 °CBased on melting points of similar methoxy-nitroquinoline and methyl-nitroquinoline analogs such as 6-Methoxy-8-nitroquinoline (158-160 °C).
Boiling Point > 300 °CHigh boiling point is expected due to its aromatic structure and polar functional groups.
Solubility Soluble in organic solvents like DMSO and ethanol; likely insoluble in water.Based on the general solubility of nitroaromatic compounds and quinoline derivatives[1].
¹H NMR Aromatic protons (δ 7.0-9.0 ppm), Methoxy protons (δ ~4.0 ppm, singlet)Predicted chemical shifts based on related quinoline structures.
¹³C NMR Aromatic carbons (δ 110-160 ppm), Methoxy carbon (δ ~55-60 ppm)Predicted chemical shifts based on related quinoline structures.
IR Spectroscopy ~1530 cm⁻¹ and ~1350 cm⁻¹ (NO₂ stretch), ~1250 cm⁻¹ (C-O stretch), Aromatic C-H and C=C absorptionsCharacteristic peaks for nitro and methoxy functional groups on an aromatic ring.
Mass Spectrometry Molecular ion peak (M⁺) at m/z 204.19Consistent with the molecular weight of the compound.

Synthesis of this compound: An Experimental Protocol

A plausible and efficient method for the synthesis of this compound involves a two-step process: the Skraup synthesis of 7-methoxyquinoline followed by its nitration. This approach is adapted from established procedures for similar substituted quinolines.

Step 1: Synthesis of 7-Methoxyquinoline via Skraup Reaction

The Skraup synthesis is a classic method for producing quinolines from anilines. In this proposed synthesis, m-anisidine would be the starting material.

Workflow for the Synthesis of 7-Methoxyquinoline

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A m-Anisidine E Heat the mixture A->E B Glycerol B->E C Sulfuric Acid (concentrated) C->E D Oxidizing Agent (e.g., nitrobenzene) D->E F Neutralization E->F G Extraction F->G H Distillation/Chromatography G->H I 7-Methoxyquinoline H->I

Caption: Proposed workflow for the synthesis of 7-methoxyquinoline via the Skraup reaction.

Methodology:

  • In a fume hood, cautiously add concentrated sulfuric acid to a mixture of m-anisidine, glycerol, and a suitable oxidizing agent (such as nitrobenzene or arsenic pentoxide) in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Heat the reaction mixture gently at first, then more strongly to maintain a vigorous reaction. The temperature is typically controlled between 120-140 °C.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool.

  • Carefully dilute the cooled mixture with water and neutralize it with a base (e.g., sodium hydroxide solution) until it is alkaline.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.

  • Purify the crude 7-methoxyquinoline by vacuum distillation or column chromatography.

Step 2: Nitration of 7-Methoxyquinoline

The synthesized 7-methoxyquinoline can then be nitrated to introduce the nitro group at the 8-position. The methoxy group at the 7-position is an ortho-, para-director, and the steric hindrance at the 6-position favors nitration at the 8-position.

Workflow for the Nitration of 7-Methoxyquinoline

G cluster_0 Reaction Setup cluster_1 Nitration cluster_2 Work-up and Purification A 7-Methoxyquinoline B Concentrated Sulfuric Acid A->B C Add Nitrating Mixture (HNO₃/H₂SO₄) dropwise at low temperature B->C D Pour onto ice C->D E Neutralize with a base D->E F Filter and wash the precipitate E->F G Recrystallization F->G H This compound G->H

Caption: Proposed workflow for the synthesis of this compound.

Methodology:

  • Dissolve 7-methoxyquinoline in cold, concentrated sulfuric acid in a flask placed in an ice-salt bath to maintain a low temperature (0-5 °C).

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while stirring vigorously. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture at low temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the resulting solution with a suitable base (e.g., ammonium hydroxide or sodium carbonate solution) until a precipitate forms.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Potential Biological Activity and Signaling Pathways

The nitro group in these compounds can undergo bioreductive activation under hypoxic conditions, which are often found in solid tumors, leading to the formation of cytotoxic species[3]. This suggests a potential for selective toxicity towards cancer cells.

A hypothesized signaling pathway for nitroquinoline-induced cytotoxicity could involve the following steps:

Hypothesized Signaling Pathway for Nitroquinoline-Induced Cytotoxicity

G A Nitroquinoline Derivative B Cellular Uptake A->B C Bioreductive Activation (Hypoxia) B->C E DNA Intercalation/Damage B->E D Reactive Oxygen Species (ROS) Generation C->D F Oxidative Stress D->F G Activation of Stress-Activated Protein Kinases (e.g., JNK, p38) E->G F->G H Induction of Apoptosis G->H I Cell Cycle Arrest G->I J Cell Death H->J I->J

References

7-Methoxy-8-nitroquinoline: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a concise technical guide to the core physical properties and synthetic methodology of 7-Methoxy-8-nitroquinoline. This quinoline derivative holds potential as a building block in medicinal chemistry and materials science. This guide summarizes its known physical characteristics and provides a detailed, generalized experimental protocol for its synthesis.

Core Physical and Chemical Properties

While extensive experimental data for this compound is not widely published, the following table summarizes its key identifiers and known physical state. For comparative context, data for the closely related isomer, 6-Methoxy-8-nitroquinoline, is also provided.

PropertyThis compound6-Methoxy-8-nitroquinoline (for comparison)
CAS Number 83010-83-7[1][2][3]85-81-4
Molecular Formula C10H8N2O3[1][2][3]C10H8N2O3
Molecular Weight 204.19 g/mol [1]204.18 g/mol
Appearance Pale-Yellow SolidLight-tan crystals
Melting Point Data not available158-160 °C
Boiling Point Data not availableData not available
Solubility Soluble in MethanolMethanol (0.8 g/100g at room temp.), Chloroform (3.9 g/100g at room temp.)[4]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is most commonly achieved through the electrophilic nitration of 7-methoxyquinoline. The following protocol is a generalized procedure based on established methods for the nitration of similar quinoline derivatives.

Materials and Equipment
  • Reagents:

    • 7-Methoxyquinoline

    • Concentrated Sulfuric Acid (98%)

    • Fuming Nitric Acid or a mixture of concentrated Nitric and Sulfuric Acids

    • Crushed Ice

    • Saturated Sodium Bicarbonate Solution

    • Dichloromethane or other suitable organic solvent

    • Anhydrous Magnesium Sulfate or Sodium Sulfate

    • Ethanol or other suitable solvent for recrystallization

  • Equipment:

    • Round-bottom flask

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Ice bath

    • Beaker

    • Büchner funnel and flask

    • Rotary evaporator

    • Standard laboratory glassware

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-methoxyquinoline in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

  • Preparation of Nitrating Agent: In a separate flask, carefully prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Nitration Reaction: Add the chilled nitrating mixture dropwise to the solution of 7-methoxyquinoline via the dropping funnel. It is crucial to maintain the reaction temperature between 0-5 °C throughout the addition to control the exothermic reaction and prevent side product formation.

  • Reaction Monitoring: After the complete addition of the nitrating agent, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The acidic solution is then neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or another suitable organic solvent. Repeat the extraction process three times to ensure complete recovery of the product.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain the final product as a pale-yellow solid.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 7-Methoxyquinoline 7-Methoxyquinoline Nitration Nitration 7-Methoxyquinoline->Nitration Nitrating Mixture Nitrating Mixture Nitrating Mixture->Nitration Quenching Quenching Nitration->Quenching  Pour onto ice Neutralization Neutralization Quenching->Neutralization  Add NaHCO3 Extraction Extraction Neutralization->Extraction  Use organic solvent Drying & Concentration Drying & Concentration Extraction->Drying & Concentration  Dry and evaporate Recrystallization Recrystallization Drying & Concentration->Recrystallization  Purify This compound This compound Recrystallization->this compound

Caption: Synthesis workflow for this compound.

Biological Activity

At present, there is a notable lack of published research specifically detailing the biological activities or signaling pathway interactions of this compound. However, the broader class of quinoline derivatives is well-documented for a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[5][6] The functional groups present in this compound suggest it may serve as a valuable intermediate for the synthesis of novel bioactive compounds. Further research is warranted to explore the therapeutic potential of this specific molecule.

References

An In-depth Technical Guide to the Molecular Structure of 7-Methoxy-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of 7-Methoxy-8-nitroquinoline. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established synthetic methodologies and spectroscopic data from closely related analogs to present a robust and informative resource.

Molecular Structure and Properties

This compound is a heterocyclic aromatic compound with the chemical formula C₁₀H₈N₂O₃. Its structure consists of a quinoline core, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. A methoxy group (-OCH₃) is substituted at the 7th position and a nitro group (-NO₂) at the 8th position of the quinoline ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 83010-83-7[1]
Molecular Formula C₁₀H₈N₂O₃[1]
Molecular Weight 204.18 g/mol [1]
IUPAC Name This compoundInferred from structure
Appearance Pale-Yellow Solid (Predicted)Inferred from analogs

Diagram 1: Molecular Structure of this compound

Caption: 2D structure of this compound.

Experimental Protocols

Step 1: Synthesis of 7-Methoxyquinoline (Skraup Synthesis)

This reaction involves the synthesis of the quinoline ring from an aniline derivative, glycerol, an oxidizing agent, and sulfuric acid.

Diagram 2: Skraup Synthesis of 7-Methoxyquinoline

Skraup_Synthesis Reactants m-Anisidine + Glycerol + Oxidizing Agent (e.g., Nitrobenzene) + Concentrated H₂SO₄ Reaction_Conditions Heating Reactants->Reaction_Conditions 1. Product 7-Methoxyquinoline Reaction_Conditions->Product 2.

Caption: Workflow for the Skraup synthesis of 7-methoxyquinoline.

Experimental Protocol (Adapted from similar syntheses):

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine m-anisidine, glycerol, and a suitable oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

  • Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid through the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain a manageable reaction temperature.

  • Heating: After the addition is complete, heat the reaction mixture cautiously. The reaction is exothermic and can become vigorous. Maintain the temperature at a point that sustains a steady reflux.

  • Work-up: After the reaction is complete (typically monitored by TLC), cool the mixture and pour it onto ice. Neutralize the solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until a precipitate forms.

  • Purification: Isolate the crude product by filtration or extraction with a suitable organic solvent (e.g., chloroform). The crude 7-methoxyquinoline can be purified by distillation under reduced pressure or by column chromatography.

Step 2: Nitration of 7-Methoxyquinoline

The second step involves the electrophilic nitration of the synthesized 7-methoxyquinoline to introduce the nitro group at the 8-position.

Diagram 3: Nitration of 7-Methoxyquinoline

Nitration Starting_Material 7-Methoxyquinoline Reagents Fuming HNO₃ + Concentrated H₂SO₄ Reaction_Conditions Low Temperature (e.g., -5°C to 0°C) Reagents->Reaction_Conditions 1. Add dropwise Product This compound Reaction_Conditions->Product 2. Quench with ice

References

An In-depth Technical Guide to 7-Methoxy-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The provided CAS number, 63485-75-6, corresponds to 7-Methoxy-8-nitroisoquinoline .[1][2][3][][5] This guide will focus on the similarly named compound, 7-Methoxy-8-nitroquinoline , as requested in the topic, for which a different CAS number (83010-83-7) has been assigned, although with limited public data.[6] This document compiles information based on established chemical principles and data from closely related analogs to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the structural core of numerous synthetic and natural products with significant biological activities.[7] The quinoline scaffold is a key pharmacophore in medicinal chemistry, with applications ranging from antimalarial agents like quinine and chloroquine to anticancer and anti-inflammatory drugs.[8] The introduction of substituents, such as methoxy and nitro groups, onto the quinoline ring can modulate the molecule's physicochemical properties and biological activity. This guide provides a detailed examination of this compound, a derivative with potential applications in various research fields.

Chemical and Physical Properties

While specific experimental data for this compound is not widely available, its properties can be inferred from its structure and comparison with analogous compounds.

PropertyData (Predicted/Analog-Based)Reference Compounds
Molecular Formula C₁₀H₈N₂O₃6-Methoxy-8-nitroquinoline, 8-Methoxy-5-nitroquinoline[9]
Molecular Weight 204.18 g/mol 6-Methoxy-8-nitroquinoline, 8-Methoxy-5-nitroquinoline[9]
Appearance Predicted to be a yellow or pale-yellow crystalline solid.5-Methoxy-8-nitroquinoline appears as pale yellow crystals.[10]
Melting Point (°C) Not available.6-Methoxy-8-nitroquinoline: 158-160 °C, 5-Methoxy-8-nitroquinoline: 117.5-118 °C[10]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chloroform.General solubility of nitroquinoline derivatives.

Synthesis of this compound

The synthesis of this compound can be conceptually approached in a two-step process: the formation of the 7-methoxyquinoline intermediate, followed by regioselective nitration.

Synthesis_Workflow cluster_step1 Step 1: Skraup Synthesis of 7-Methoxyquinoline cluster_step2 Step 2: Nitration m-Anisidine m-Anisidine Reaction_1 Skraup Reaction m-Anisidine->Reaction_1 Glycerol Glycerol Glycerol->Reaction_1 Oxidizing_Agent Oxidizing Agent (e.g., m-nitroanisole) Oxidizing_Agent->Reaction_1 Sulfuric_Acid Conc. H₂SO₄ Sulfuric_Acid->Reaction_1 7_Methoxyquinoline 7-Methoxyquinoline Reaction_1->7_Methoxyquinoline 7_Methoxyquinoline_input 7-Methoxyquinoline Nitrating_Mixture Nitrating Mixture (HNO₃/H₂SO₄) Reaction_2 Nitration Nitrating_Mixture->Reaction_2 Crude_Product Crude this compound Reaction_2->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product 7_Methoxyquinoline_input->Reaction_2

A two-step synthesis pathway for this compound.

Step 1: Synthesis of 7-Methoxyquinoline via Skraup Reaction (Adapted from similar syntheses) [7][11][12]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine m-anisidine (1.0 mole), glycerol (3.0 moles), and a suitable oxidizing agent (e.g., m-nitroanisole, 0.4 moles).

  • Acid Addition: Slowly add concentrated sulfuric acid (approx. 100 mL) to the stirred mixture. The addition should be done cautiously to control the exothermic reaction.

  • Moderator: Add a moderator, such as ferrous sulfate heptahydrate (approx. 10 g), to prevent the reaction from becoming too violent.

  • Heating: Gently heat the mixture in an oil bath. Once the reaction initiates (indicated by a rapid increase in temperature), remove the heat source and allow the reaction to proceed under its own heat. If the reaction subsides, resume gentle heating to maintain reflux for 2-3 hours.

  • Work-up: After cooling, dilute the reaction mixture with water and neutralize with a sodium hydroxide solution. The 7-methoxyquinoline can be isolated by steam distillation or solvent extraction.

  • Purification: The crude product can be purified by vacuum distillation.

Step 2: Nitration of 7-Methoxyquinoline (Adapted from the nitration of 7-methylquinoline) [7]

  • Dissolution: Dissolve 7-methoxyquinoline (1.0 mole) in concentrated sulfuric acid, keeping the temperature low with an ice bath.

  • Nitrating Mixture: Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

  • Addition: Add the nitrating mixture dropwise to the solution of 7-methoxyquinoline, maintaining a low temperature (e.g., -5 to 0 °C). The methoxy group is an ortho-, para-director, and the 8-position is sterically accessible, making it a likely site for nitration.

  • Reaction: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at low temperature.

  • Work-up: Pour the reaction mixture over crushed ice. The precipitated product can be collected by filtration.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.[13][14]

Spectral Data (Predicted)

Spectroscopy Expected Features
¹H NMR - Aromatic protons on the quinoline ring system.- A singlet for the methoxy group protons (around 3.9-4.1 ppm).- Distinct coupling patterns for the protons on the benzene and pyridine rings of the quinoline core.
¹³C NMR - Resonances for the 10 carbon atoms of the quinoline core.- A peak for the methoxy carbon (around 55-60 ppm).- Carbon atoms attached to the nitro and methoxy groups will be shifted accordingly.
IR (Infrared) - Aromatic C-H stretching (around 3000-3100 cm⁻¹).- Asymmetric and symmetric stretching of the nitro group (NO₂) at approximately 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.[8]- C-O stretching for the methoxy group (around 1000-1300 cm⁻¹).- Aromatic C=C and C=N stretching (1400-1600 cm⁻¹).
Mass Spec (MS) - A molecular ion peak corresponding to the molecular weight of 204.18 g/mol .

Biological Activities and Potential Applications

Direct biological studies on this compound are limited in the public domain. However, the biological activities of structurally related nitroquinolines and methoxyquinolines provide insights into its potential therapeutic applications.

  • Anticancer Potential: Many quinoline derivatives have been investigated as anticancer agents.[7] For instance, 8-hydroxy-5-nitroquinoline (nitroxoline) has shown anticancer activity against various cancer cell lines.[15] The presence of both the methoxy and nitro groups on the this compound scaffold suggests it could be a candidate for anticancer drug discovery. Substituted 4-anilinoquinolines with a methoxy group at the 8-position have also been synthesized and evaluated for their antiproliferative activities.[16]

  • Antimicrobial Activity: Nitroquinoline derivatives are known for their antimicrobial properties.[17] 8-methoxyquinoline has demonstrated strong antifungal and antibacterial activities.[8] Therefore, this compound could potentially exhibit similar antimicrobial effects.

  • Anti-inflammatory and Other Activities: Quinoline derivatives have also been explored for their anti-inflammatory and analgesic activities.[7] The specific substitution pattern of this compound could lead to novel pharmacological profiles.

Safety and Handling

Based on the GHS classification for the isomeric 7-Methoxy-8-nitroisoquinoline, the following hazards are anticipated[3]:

  • Harmful if swallowed (Acute toxicity, oral).

  • Harmful in contact with skin (Acute toxicity, dermal).

  • Harmful if inhaled (Acute toxicity, inhalation).

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a quinoline derivative with potential for further investigation in medicinal chemistry and materials science. While there is a scarcity of direct experimental data for this specific compound, this guide provides a comprehensive overview based on established synthetic methods and the known properties of its close analogs. The outlined synthesis protocols and predicted data serve as a valuable resource for researchers interested in exploring the potential of this and other substituted quinolines. Further research is warranted to fully characterize its chemical, physical, and biological properties.

References

7-Methoxy-8-nitroquinoline derivatives and analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 7-Methoxy-8-nitroquinoline Derivatives and Analogs

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound derivatives and their analogs. It covers their synthesis, biological activities, and mechanisms of action, with a focus on their potential in drug discovery, particularly in oncology. This guide synthesizes data from various studies, presenting it in a structured format to facilitate research and development efforts.

Introduction

Quinoline is a privileged heterocyclic scaffold that forms the core of numerous therapeutic agents, demonstrating a broad spectrum of biological activities including antimalarial, anticancer, and antimicrobial properties.[1][2][3][4] The functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological profile. The introduction of a methoxy group at the C-7 position and a nitro group at the C-8 position can significantly influence the molecule's electronic properties, bioavailability, and interaction with biological targets.[5] This guide focuses specifically on the synthesis, characterization, and biological evaluation of this compound derivatives and related analogs, which have emerged as compounds of interest in medicinal chemistry.

Synthesis of this compound Core

The synthesis of the this compound scaffold is typically achieved through a two-step process: the construction of the substituted quinoline core, followed by a regioselective nitration.

Step 1: Synthesis of 7-Methoxyquinoline

The Skraup synthesis is a classical and effective method for creating the quinoline ring. For 7-methoxyquinoline, the reaction starts with m-anisidine (3-methoxyaniline), which reacts with glycerol in the presence of an acid catalyst (typically sulfuric acid) and an oxidizing agent (such as m-nitrobenzenesulfonate or arsenic pentoxide).[1][2] The reaction is highly exothermic and requires careful temperature control.[1][2]

Step 2: Nitration of 7-Methoxyquinoline

The subsequent nitration of 7-methoxyquinoline is performed to introduce the nitro group at the C-8 position. This is a regioselective reaction where the methoxy group directs the electrophilic substitution. The reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures (e.g., -5°C to 5°C) to control the reaction rate and prevent the formation of byproducts.[1][6]

G Start Starting Materials: m-Anisidine, Glycerol, Sulfuric Acid, Oxidizing Agent Skraup Skraup Synthesis Start->Skraup Intermediate 7-Methoxyquinoline Skraup->Intermediate Formation of quinoline core Nitration Nitration Intermediate->Nitration Final This compound Nitration->Final Addition of -NO2 group G EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Quinoline Quinoline Derivative Quinoline->P Inhibition Ras Ras/Raf/MEK/ERK Pathway P->Ras PI3K PI3K/Akt/mTOR Pathway P->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis Ras->Proliferation PI3K->Proliferation G Quinoline Quinoline Derivative Stress Cellular Stress (e.g., DNA Damage, ROS) Quinoline->Stress Bcl2 Anti-apoptotic proteins (Bcl-2, Bcl-xL) Quinoline->Bcl2 Inhibition Bax Pro-apoptotic proteins (Bax, Bak) Stress->Bax Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Caspases Caspase Activation (Caspase-9, Caspase-3) CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis G Seed 1. Seed Cells in 96-well plate Treat 2. Treat Cells with Compound Seed->Treat 24h Incubate 3. Incubate (e.g., 48 hours) Treat->Incubate MTT 4. Add MTT Reagent Incubate->MTT Incubate2 5. Incubate (2-4 hours) MTT->Incubate2 Solubilize 6. Solubilize Formazan Crystals Incubate2->Solubilize Read 7. Read Absorbance Solubilize->Read Analyze 8. Calculate IC50 Read->Analyze

References

Spectroscopic Analysis of 7-Methoxy-8-nitroquinoline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic characterization of 7-Methoxy-8-nitroquinoline. Due to the limited availability of published experimental data for this specific compound, this document outlines the expected spectroscopic characteristics based on analogous compounds and details the general experimental protocols for acquiring such data.

Introduction

Expected Spectroscopic Data

Based on the analysis of structurally similar compounds, such as 7-methyl-8-nitroquinoline and other substituted quinolines, the following spectroscopic data can be anticipated for this compound.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.9dd1HH-2
~8.2dd1HH-4
~7.5dd1HH-3
~7.6d1HH-5
~7.1d1HH-6
~4.0s3H-OCH₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~152C-2
~136C-4
~122C-3
~148C-8a
~130C-4a
~128C-5
~115C-6
~155C-7
~140C-8
~57-OCH₃

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H aromatic stretching
~2950-2850MediumC-H aliphatic stretching (-OCH₃)
~1600, 1480Strong, MediumC=C aromatic ring stretching
~1530, 1350StrongN-O asymmetric and symmetric stretching (NO₂)
~1250StrongC-O-C asymmetric stretching
~1050MediumC-O-C symmetric stretching

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
204.05[M]⁺ (Molecular Ion)
189.03[M-CH₃]⁺
174.05[M-NO]⁺
158.05[M-NO₂]⁺
130.05[M-NO₂-CO]⁺

Experimental Protocols

The following are generalized experimental methodologies for the spectroscopic analysis of quinoline derivatives, which would be applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 or 500 MHz NMR spectrometer.

  • Sample Preparation: The compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. Standard pulse sequences are used.

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques.

  • Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of a Chemical Compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Data Integration & Analysis NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

While direct experimental spectroscopic data for this compound is not widely published, this guide provides a comprehensive overview of the expected data and the methodologies for its acquisition. The provided tables of predicted spectroscopic values serve as a valuable reference for researchers working on the synthesis and characterization of this and related quinoline derivatives. The outlined experimental protocols and workflow diagram offer a standardized approach for the structural elucidation of novel compounds in drug discovery and development.

Methodological & Application

Application Notes and Protocols for 7-Methoxy-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

7-Methoxy-8-nitroquinoline is a heterocyclic aromatic compound belonging to the quinoline family. The quinoline scaffold is a prominent structural motif in a wide array of biologically active compounds and approved drugs, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a methoxy group at the 7-position and a nitro group at the 8-position of the quinoline ring in this compound suggests its potential as a key intermediate in the synthesis of novel therapeutic agents and as a subject for biological investigation.

While specific experimental data for this compound is not extensively available in the public domain, this document provides a detailed guide based on established protocols for structurally related nitroquinoline derivatives. The methodologies outlined below for synthesis, purification, and characterization can be adapted by researchers to work with this compound. Additionally, potential biological applications are discussed based on the known activities of similar compounds.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. This information is crucial for its handling, formulation, and interpretation of experimental results.

PropertyValueSource
CAS Number 83010-83-7N/A
Molecular Formula C₁₀H₈N₂O₃N/A
Molecular Weight 204.18 g/mol N/A

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis and characterization of analogous nitroquinoline compounds, such as 7-methyl-8-nitroquinoline and 6-methoxy-8-nitroquinoline.[1][2] These protocols provide a strong foundation for the synthesis and purification of this compound.

Protocol 1: Synthesis of this compound via Nitration of 7-Methoxyquinoline

This protocol describes the nitration of a 7-methoxyquinoline precursor. This is a common and effective method for introducing a nitro group onto the quinoline ring system.

Materials:

  • 7-Methoxyquinoline

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, d=1.5)

  • Ice

  • Deionized Water

  • Ethanol (for recrystallization)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Beaker

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel and flask)

  • Crystallization dish

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-methoxyquinoline (1.0 eq) in concentrated sulfuric acid (3.0 eq). Cool the flask in an ice bath to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add fuming nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of 7-methoxyquinoline in sulfuric acid via the dropping funnel. Maintain the reaction temperature between 0-5 °C throughout the addition with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent such as ethanol to yield the final product.

Protocol 2: Characterization of this compound

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the characterization of organic molecules.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record the spectrum on a 400 MHz or higher NMR spectrometer. The expected spectrum would show characteristic signals for the aromatic protons on the quinoline ring and a singlet for the methoxy group protons.

  • ¹³C NMR: Record the ¹³C NMR spectrum in the same solvent. The spectrum will show distinct peaks for each carbon atom in the molecule, including the aromatic carbons and the methoxy carbon.

2. Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer, typically using a KBr pellet or an ATR accessory.

  • Look for characteristic absorption bands:

    • Aromatic C-H stretching (around 3000-3100 cm⁻¹)

    • C=C and C=N stretching in the aromatic ring (around 1450-1600 cm⁻¹)

    • Asymmetric and symmetric stretching of the nitro group (NO₂) (typically around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively)

    • C-O stretching of the methoxy group (around 1000-1300 cm⁻¹)

3. Mass Spectrometry (MS):

  • Determine the molecular weight of the compound using a mass spectrometer (e.g., ESI-MS, GC-MS).

  • The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of C₁₀H₈N₂O₃ (204.18 g/mol ).

Potential Biological Applications and Signaling Pathways

While direct biological studies on this compound are scarce, the activities of related nitroquinoline compounds provide insights into its potential applications. Nitroquinolines have been investigated for their efficacy in several therapeutic areas.

Anticancer Activity

Many quinoline derivatives exhibit significant anticancer properties. For instance, 8-hydroxy-5-nitroquinoline (nitroxoline) has been shown to induce apoptosis and inhibit tumor cell growth.[3] The proposed mechanisms of action for some nitroquinoline-based anticancer compounds include the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage and triggering apoptotic pathways.

Below is a conceptual signaling pathway diagram illustrating a potential mechanism of action for a nitroquinoline compound in cancer cells.

anticancer_pathway This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis DNA_Damage->Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: Potential anticancer mechanism of this compound.

Antimicrobial Activity

Nitroquinolines are also known for their antimicrobial properties. For example, 5-nitro-8-methoxyquinoline has demonstrated antibacterial and antifungal activities.[1] The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial enzymes or to induce oxidative stress within the microbial cells.

The following workflow outlines a general protocol for screening the antimicrobial activity of this compound.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare stock solution of This compound MIC_Assay Perform Minimum Inhibitory Concentration (MIC) Assay (e.g., broth microdilution) Compound_Prep->MIC_Assay Culture_Prep Prepare bacterial/fungal cultures Culture_Prep->MIC_Assay Incubation Incubate at optimal temperature and time MIC_Assay->Incubation Read_Results Read absorbance or visual turbidity Incubation->Read_Results Determine_MIC Determine MIC value Read_Results->Determine_MIC

Caption: Workflow for antimicrobial activity screening.

Conclusion

This compound represents a promising scaffold for the development of new chemical entities with potential therapeutic applications. Although specific experimental data for this compound is limited, the protocols and information on related compounds provided in this document offer a solid starting point for researchers. The synthesis can be approached through established nitration reactions, and the resulting compound can be thoroughly characterized using standard analytical techniques. Further investigation into its biological activities, guided by the known properties of other nitroquinolines, is warranted to explore its full potential in drug discovery and development. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific experimental conditions and objectives.

References

Application Notes and Protocols for 7-Methoxy-8-nitroquinoline in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific experimental data for 7-Methoxy-8-nitroquinoline in cell culture applications is limited in publicly available literature. The following application notes, protocols, and data are based on research conducted on structurally and functionally related nitroquinoline and methoxyquinoline derivatives. Researchers must conduct their own dose-response experiments and pathway analyses to determine and validate the precise effects of this compound in their specific cellular models.

Introduction

This compound is a heterocyclic small molecule that, based on its structural motifs—a quinoline core, a methoxy group, and a nitro group—holds potential as a biologically active agent for investigation in cell culture, particularly in oncological research. The quinoline scaffold is a "privileged structure" found in numerous therapeutic agents. The addition of a nitro group can confer activities such as inducing oxidative stress or acting as a bio-reductive prodrug, while the methoxy group can modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Structurally related nitroquinoline compounds are known to induce DNA damage, generate reactive oxygen species (ROS), and trigger apoptosis.[1] Methoxy-substituted quinoline and quinazoline derivatives have been investigated as inhibitors of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways.[2][3] Therefore, this compound is a promising candidate for investigation as a modulator of critical cellular processes.

Putative Mechanism of Action

Based on analogous compounds, this compound may exert its cellular effects through one or more of the following mechanisms:

  • Induction of Oxidative Stress and DNA Damage: Like other nitroaromatic compounds, this compound may be metabolically reduced within the cell to form reactive intermediates. These intermediates can generate ROS, leading to oxidative stress, which damages cellular components including lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[1]

  • Kinase Inhibition: The quinoline scaffold is present in many kinase inhibitors. It is plausible that this compound could inhibit the activity of protein kinases that are crucial for cancer cell survival and proliferation. Prominent pathways often targeted by such molecules include the PI3K/Akt/mTOR and MAPK signaling cascades.[2][3]

  • Induction of Apoptosis: By inducing cellular stress or inhibiting survival pathways, the compound is likely to induce programmed cell death (apoptosis). This can be initiated through the intrinsic (mitochondrial) pathway, characterized by the loss of mitochondrial membrane potential, or the extrinsic (death receptor) pathway.[1]

  • Cell Cycle Arrest: Many cytotoxic agents interfere with the normal progression of the cell cycle, causing cells to arrest at specific checkpoints (e.g., G1, S, or G2/M phase), which can prevent cell division and lead to apoptosis.[3]

Quantitative Data from Structurally Related Compounds

To provide a starting point for experimental design, the following table summarizes the half-maximal inhibitory concentration (IC50) values for various methoxy- and nitro-substituted heterocyclic compounds in different cancer cell lines. These values can help in selecting a relevant concentration range for initial dose-response studies with this compound.

Compound ClassCompound NameCell LineTreatment DurationIC50 Value (µM)
Methoxy-Indoloquinoline 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)HCT116 (Colon Cancer)48 h0.33[2]
Methoxyflavone SideritoflavoneMCF-7 (Breast Cancer)72 h4.9[4]
Methoxyflavone 5,3'-dihydroxy-3,6,7,8,4'-PeMFMCF-7 (Breast Cancer)72 h3.71[4]
Methoxyflavone 5-demethyltangeritinPC3 (Prostate Cancer)48 h11.8[4]
Methoxyflavone TangeritinPC3 (Prostate Cancer)48 h17.2[4]
Methoxyquinazoline Compound 18BHCT116 (Colon Cancer)Not Specified5.64 ± 0.68[5]
Nitroquinoline 8-hydroxy-5-nitroquinoline (Nitroxoline)T. cruzi AmastigoteNot Specified1.24 ± 0.23[6]
Nitroquinoline 8-hydroxy-5-nitroquinoline (Nitroxoline)T. cruzi EpimastigoteNot Specified3.00 ± 0.44[6]

Experimental Protocols

The following are detailed protocols for foundational experiments to characterize the effects of this compound in cell culture.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[7] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[8]

Materials:

  • Cells of interest cultured in 96-well plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[6][9]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range based on related compounds could be 0.1, 1, 10, 50, and 100 µM. Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the same final concentration of DMSO, typically <0.1%) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into insoluble formazan crystals.[9]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[7][8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a DNA dye that cannot enter live or early apoptotic cells but stains late apoptotic and necrotic cells that have lost membrane integrity.[10]

Materials:

  • Treated and control cells (1-5 x 10^5 cells per sample)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with this compound at desired concentrations (e.g., 1x and 2x the determined IC50) for a specified time (e.g., 24 hours). Include positive and negative controls.

  • Cell Collection: For adherent cells, gently trypsinize and collect the cells. Combine them with the floating cells from the supernatant. For suspension cells, collect them directly. Centrifuge the cells (e.g., at 300 x g for 5 minutes).[11]

  • Washing: Wash the cells once with cold PBS and centrifuge again. Discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[12]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.[14]

  • Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry. Use a 488 nm laser for excitation. Detect FITC fluorescence at ~530 nm (e.g., FL1) and PI fluorescence at >575 nm (e.g., FL3).[14]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[12]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[12]

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA content, allowing for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases) by flow cytometry.[15]

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • Cold PBS

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[4]

  • Flow cytometer

Procedure:

  • Cell Collection: Harvest approximately 1-2 x 10^6 cells after treatment with this compound. Centrifuge at 300-500 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the pellet and add 1-5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[11][16]

  • Incubation: Fix the cells for at least 30 minutes on ice.[16] (Samples can be stored at -20°C for several weeks).[11]

  • Rehydration: Centrifuge the fixed cells (a higher speed may be needed, e.g., 850 x g) for 5 minutes, decant the ethanol, and wash twice with cold PBS.[4][11]

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[16] The RNase A is crucial for degrading RNA to ensure PI only stains DNA.[4]

  • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[16][17]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect fluorescence data on a linear scale. Use a doublet discrimination gate (e.g., pulse-width vs. pulse-area) to exclude cell aggregates.[16] The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a cell lysate, which is essential for investigating the effect of this compound on signaling pathways (e.g., assessing the phosphorylation status of kinases like Akt or ERK).[18]

Materials:

  • Treated and control cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., nitrocellulose or PVDF)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific to target proteins, e.g., p-Akt, Akt, p-ERK, ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them by adding cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant containing the protein extract.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-50 µg) with SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes.[20]

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins by size.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.[19]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[20]

  • Washing: Repeat the washing step as in step 8.

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or phosphorylation.

Visualizations

Experimental_Workflow cluster_prep Preparation start Seed Cells in Culture Plates treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (MTT / SRB) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot Analysis (Signaling Pathways) treatment->western_blot ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cycle_dist Analyze Cell Cycle Distribution cell_cycle->cycle_dist protein_quant Quantify Protein Expression & Phosphorylation western_blot->protein_quant

Caption: Experimental workflow for characterizing the in vitro effects of a novel compound.

PI3K_Akt_mTOR_Pathway cluster_output Cellular Outcomes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT Akt PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival (Inhibits Apoptosis) AKT->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation Inhibitor This compound (Putative Inhibitor) Inhibitor->PI3K Possible Target Inhibitor->AKT Possible Target MAPK_Pathway cluster_nucleus Nucleus GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound (Putative Inhibitor) Inhibitor->RAF Possible Target Inhibitor->MEK Possible Target

References

Application Notes and Protocols: 7-Methoxy-8-nitroquinoline as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the chemical structure of 7-Methoxy-8-nitroquinoline and principles derived from structurally similar fluorescent probes. As of the latest literature review, specific experimental data for this compound as a fluorescent probe is not extensively available. The proposed applications and protocols are therefore hypothetical and intended to serve as a guide for research and development.

Introduction

This compound is a quinoline derivative with potential applications as a fluorescent probe. Its structure, featuring a nitro group, suggests its utility in detecting reductive enzymes, particularly nitroreductase (NTR). NTR is an enzyme that is significantly upregulated in hypoxic (low oxygen) environments, which are characteristic of solid tumors.[1][2][3] This makes NTR a critical biomarker for cancer diagnosis and for monitoring the efficacy of hypoxia-activated cancer therapies.

Fluorescent probes designed for NTR detection typically operate on a "turn-on" mechanism.[1] The nitro group, an electron-withdrawing moiety, quenches the fluorescence of the core fluorophore. In the presence of NTR and a cofactor like NADH, the nitro group is reduced to an electron-donating amino group.[1][2] This conversion restores or enhances the fluorescence of the molecule, providing a detectable signal that correlates with NTR activity.

These notes provide a potential application for this compound as a fluorescent probe for detecting nitroreductase and imaging hypoxia in cancer cells, along with detailed protocols for its use.

Proposed Mechanism of Action

The proposed sensing mechanism of this compound involves the enzymatic reduction of its nitro group by nitroreductase (NTR) in the presence of NADH. The non-fluorescent or weakly fluorescent this compound is converted to the highly fluorescent 7-Methoxy-8-aminoquinoline. This "turn-on" fluorescent response allows for the sensitive detection of NTR activity.

G Probe This compound (Weakly Fluorescent) Product 7-Methoxy-8-aminoquinoline (Highly Fluorescent) Probe->Product Reduction Enzyme Nitroreductase (NTR) + NADH Enzyme->Product Signal Fluorescence 'Turn-On' Product->Signal

Caption: Proposed mechanism for NTR detection by this compound.

Data Presentation

The following table summarizes the hypothetical photophysical and performance characteristics of this compound as an NTR probe, based on data from similar quinoline-based and nitroaromatic fluorescent probes.[1][4]

ParameterHypothetical ValueNotes
Excitation Wavelength (λex) ~370 nmEstimated based on the quinoline scaffold.
Emission Wavelength (λem) ~520 nmExpected significant Stokes shift after reduction.
Stokes Shift ~150 nmA large Stokes shift is desirable to minimize background interference.[1][4]
Quantum Yield (Φ) <0.01 (before reduction)>0.3 (after reduction)A significant increase in quantum yield is expected upon reduction of the nitro group.
Detection Limit 10-100 ng/mLIn the range of other sensitive NTR probes.[2][3][4]
Response Time 15-30 minutesTypical for enzymatic reactions with fluorescent probes.[3]
Solubility Soluble in DMSO, moderate in aqueous buffersCommon for organic fluorescent probes.
Cell Permeability GoodExpected for small, heterocyclic molecules.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be adapted from established methods for similar quinoline derivatives. A plausible synthetic route involves the Skraup synthesis from 2-methoxy-3-nitroaniline, or a two-step process starting from 7-methoxyquinoline followed by nitration.[5][6][7]

Materials:

  • 7-Methoxyquinoline

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Cool a solution of concentrated sulfuric acid in a flask to 0°C using an ice bath.

  • Slowly add 7-methoxyquinoline to the cooled sulfuric acid with constant stirring.

  • Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, and cool it to 0°C.

  • Add the nitrating mixture dropwise to the 7-methoxyquinoline solution, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

In Vitro Nitroreductase Activity Assay

This protocol describes a general method for measuring NTR activity in a cell-free system.[1]

Materials:

  • Nitroreductase enzyme (e.g., from E. coli)

  • This compound stock solution (1 mM in DMSO)

  • NADH stock solution (10 mM in buffer)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplate

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare a reaction mixture in each well of the 96-well plate containing PBS buffer, NADH (final concentration 100-200 µM), and this compound (final concentration 5-10 µM).

  • Initiate the reaction by adding the nitroreductase enzyme to the wells.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) using the plate reader (λex = 370 nm, λem = 520 nm).

  • A control reaction without the NTR enzyme should be run in parallel to measure background fluorescence.

  • Plot the fluorescence intensity against time to determine the reaction rate.

G cluster_prep Preparation cluster_inc Incubation & Measurement cluster_analysis Data Analysis P1 Prepare reaction mix: PBS, NADH, Probe P2 Add NTR enzyme P1->P2 I1 Incubate at 37°C P2->I1 M1 Measure Fluorescence (λex=370, λem=520) I1->M1 A1 Plot Fluorescence vs. Time M1->A1 A2 Determine Reaction Rate A1->A2

Caption: Workflow for the in vitro nitroreductase activity assay.

Cellular Imaging of Hypoxia

This protocol outlines the use of this compound for imaging NTR activity in living cells, which is indicative of a hypoxic state.[2][4]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Hypoxia chamber or chemical hypoxia inducer (e.g., CoCl₂)

  • This compound stock solution (1 mM in DMSO)

  • Hoechst 33342 or DAPI for nuclear staining (optional)

  • Fluorescence microscope

Procedure:

  • Culture the cells on glass-bottom dishes or chamber slides.

  • Induce hypoxia by placing the cells in a hypoxia chamber (1% O₂) for 12-24 hours or by treating them with a chemical inducer. A control group of cells should be maintained under normoxic conditions (21% O₂).

  • Remove the culture medium and wash the cells with PBS.

  • Incubate the cells with a solution of this compound (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C.

  • (Optional) Co-stain the cells with a nuclear marker like Hoechst 33342.

  • Wash the cells twice with PBS to remove the excess probe.

  • Add fresh PBS or culture medium to the cells.

  • Image the cells using a fluorescence microscope with appropriate filter sets (for the probe: excitation ~370 nm, emission ~520 nm; for Hoechst: excitation ~350 nm, emission ~460 nm).

  • Compare the fluorescence intensity between the hypoxic and normoxic cells. A significantly higher fluorescence signal is expected in the hypoxic cells due to increased NTR activity.

G C1 Culture Cells C2 Induce Hypoxia (vs. Normoxia control) C1->C2 C3 Incubate with This compound C2->C3 C4 Wash with PBS C3->C4 C5 Fluorescence Microscopy C4->C5 C6 Analyze Images C5->C6

Caption: Workflow for cellular imaging of hypoxia.

Potential Applications in Drug Development

  • High-Throughput Screening: this compound could be used in high-throughput screening assays to identify inhibitors of nitroreductase.

  • Cancer Diagnosis: As a probe for hypoxia, it could aid in the non-invasive imaging and diagnosis of solid tumors.[2]

  • Bioreductive Prodrug Research: It can be used to monitor the activity of NTR, which is often exploited to activate hypoxia-targeted prodrugs.

Safety and Handling

Quinoline derivatives and nitroaromatic compounds should be handled with care. Assume the compound is harmful if swallowed, inhaled, or in contact with skin. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

Application Notes and Protocols for the Analytical Determination of 7-Methoxy-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-8-nitroquinoline is a quinoline derivative of interest in pharmaceutical research and development, often as an intermediate in the synthesis of more complex molecules or as a potential impurity. Accurate and reliable analytical methods are crucial for its detection, quantification, and characterization to ensure the quality, safety, and efficacy of pharmaceutical products. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), along with spectroscopic characterization methods.

High-Performance Liquid Chromatography (HPLC) for Quantification

Reverse-phase HPLC with UV detection is a robust and widely used method for the quantification of quinoline derivatives. This method separates compounds based on their polarity.

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape. The exact ratio should be optimized for best separation, for example, starting with a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: Determined by measuring the UV spectrum of this compound to find its maximum absorbance wavelength (λmax).

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary (Example)
ParameterValue
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Precision (%RSD)< 2%
Accuracy (%Recovery)98 - 102%

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in pharmaceutical materials.

Experimental Protocol: GC-MS

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight)

2. Reagents and Standards:

  • Helium (carrier gas)

  • Solvent for sample dissolution (e.g., methanol, dichloromethane)

  • This compound reference standard

3. GC-MS Conditions:

  • GC Column: A capillary column suitable for the analysis of polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: A suitable mass range to cover the parent ion and expected fragment ions of this compound and potential impurities (e.g., m/z 50-400).

4. Sample Preparation:

  • Dissolve a known amount of the sample in a suitable volatile solvent.

  • The concentration should be optimized to avoid column overloading.

5. Data Analysis:

  • Identify this compound and any impurities by comparing their retention times and mass spectra to reference standards or spectral libraries.

  • Quantify impurities using a suitable internal or external standard method.

Quantitative Data Summary (Example for a Hypothetical Impurity)
ImpurityRetention Time (min)Limit of Detection (ppm)Limit of Quantification (ppm)
Impurity A12.513
Impurity B14.226

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure, including the number and types of protons and carbons, and their connectivity.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as C-H, C=C, C-N, N-O, and C-O bonds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass of the molecule, which can be used to determine its elemental composition. Fragmentation patterns in the mass spectrum can provide further structural information.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Prepare Stock Standard cal Prepare Calibration Standards stock->cal sample Prepare Sample Solution filter Filter Sample sample->filter inject Inject into HPLC filter->inject sep Chromatographic Separation (C18 Column) inject->sep detect UV Detection sep->detect chrom Obtain Chromatogram detect->chrom cal_curve Construct Calibration Curve chrom->cal_curve quant Quantify Analyte cal_curve->quant GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve Sample in Volatile Solvent inject Inject into GC dissolve->inject sep Separation in Capillary Column inject->sep ion Electron Ionization (EI) sep->ion ms_detect Mass Detection ion->ms_detect tic Obtain Total Ion Chromatogram (TIC) ms_detect->tic spectra Extract Mass Spectra tic->spectra identify Identify Impurities spectra->identify quant Quantify Impurities identify->quant

Application Notes and Protocols for 7-Methoxy-8-nitroquinoline in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-8-nitroquinoline is a quinoline derivative with potential applications in kinase inhibition. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] While direct experimental data for this compound in kinase inhibition assays is limited in publicly available literature, its structural features suggest potential inhibitory activity against key signaling kinases. Quinoline derivatives have been extensively explored as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and components of the PI3K/Akt/mTOR signaling pathway.[2][3][4]

These application notes provide a comprehensive guide for researchers interested in evaluating the potential of this compound as a kinase inhibitor. The protocols and data presented are based on established methodologies for analogous quinoline compounds and serve as a starting point for investigation.

Putative Signaling Pathways

Based on the known targets of structurally related quinoline compounds, this compound may potentially modulate key cancer-related signaling pathways such as the EGFR and VEGFR pathways, which are pivotal for tumor growth, proliferation, and angiogenesis.[1][5]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Promotes Proliferation, Survival Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Inhibitor This compound (Putative Inhibitor) Inhibitor->EGFR Inhibits ADP_Glo_Workflow start Start kinase_rxn 1. Set up Kinase Reaction (Kinase, Substrate, ATP, This compound) start->kinase_rxn incubate1 2. Incubate at Room Temp (e.g., 60 min) kinase_rxn->incubate1 add_adpglo 3. Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) incubate1->add_adpglo incubate2 4. Incubate at Room Temp (40 min) add_adpglo->incubate2 add_detection 5. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate2->add_detection incubate3 6. Incubate at Room Temp (30-60 min) add_detection->incubate3 read_luminescence 7. Measure Luminescence incubate3->read_luminescence analyze 8. Analyze Data (Calculate % inhibition, determine IC50) read_luminescence->analyze end End analyze->end Western_Blot_Workflow start Start cell_treatment 1. Treat Cells with This compound start->cell_treatment cell_lysis 2. Cell Lysis (with phosphatase inhibitors) cell_treatment->cell_lysis protein_quant 3. Protein Quantification (e.g., BCA assay) cell_lysis->protein_quant sds_page 4. SDS-PAGE protein_quant->sds_page transfer 5. Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking 6. Blocking (e.g., 5% BSA in TBST) transfer->blocking primary_ab 7. Primary Antibody Incubation (e.g., anti-phospho-EGFR) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Detection (Chemiluminescence) secondary_ab->detection analysis 10. Analysis (Densitometry) detection->analysis end End analysis->end

References

Application Notes and Protocols for the Nitration of 7-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the electrophilic nitration of 7-methoxyquinoline. The methodologies described are based on established procedures for the nitration of substituted quinolines and related heterocyclic compounds. These protocols are intended to serve as a comprehensive guide for the synthesis of nitro-7-methoxyquinoline derivatives, which are valuable intermediates in medicinal chemistry and drug discovery.

Introduction

Quinoline and its derivatives are key structural motifs in a wide range of biologically active compounds and pharmaceuticals. The introduction of a nitro group onto the quinoline scaffold provides a versatile handle for further functionalization, enabling the synthesis of diverse compound libraries for drug development. The nitration of 7-methoxyquinoline is an electrophilic aromatic substitution reaction that is expected to yield a mixture of isomeric products, primarily 7-methoxy-6-nitroquinoline and 7-methoxy-8-nitroquinoline. The electron-donating nature of the methoxy group at the 7-position activates the carbocyclic ring towards electrophilic attack and directs the incoming nitro group to the ortho positions (C6 and C8).

Regioselectivity of Nitration

The regioselectivity of the nitration of 7-methoxyquinoline is governed by the electronic effects of the methoxy group and the quinoline nitrogen. The methoxy group is a strong activating group and directs electrophilic substitution to the positions ortho and para to it. In the case of 7-methoxyquinoline, the ortho positions are C6 and C8. The pyridine ring of the quinoline nucleus is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom, especially under acidic conditions where it is protonated. Therefore, substitution occurs preferentially on the benzene ring.

The logical workflow for determining the expected products is as follows:

G cluster_start Starting Material cluster_activating_group Activating Group Effect cluster_directing_effect Directing Effect cluster_products Expected Products start 7-Methoxyquinoline activating_group Methoxy group at C7 is an ortho-, para-director start->activating_group Analysis of substituent effects directing_effect Directs nitration to C6 and C8 positions activating_group->directing_effect product1 7-Methoxy-6-nitroquinoline directing_effect->product1 product2 This compound directing_effect->product2

Caption: Logical workflow for predicting nitration products of 7-methoxyquinoline.

Experimental Protocols

The following protocols are based on established methods for the nitration of analogous compounds, such as 7-methylquinoline. Researchers should perform small-scale test reactions to optimize conditions for their specific setup.

Protocol 1: Nitration of 7-Methoxyquinoline using Fuming Nitric Acid and Sulfuric Acid

This protocol is adapted from the nitration of 7-methylquinoline and is expected to provide a good yield of the nitrated products.

Materials:

  • 7-Methoxyquinoline

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (>90%)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane or Chloroform

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Ethanol or Methanol for recrystallization

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum filtration

  • Apparatus for column chromatography (optional)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, dissolve 7-methoxyquinoline (1.0 eq) in concentrated sulfuric acid (approximately 3-4 volumes relative to the quinoline) with cooling in an ice-salt bath to maintain a temperature of -5 to 0 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (1.1-1.2 eq) to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration Reaction: Add the nitrating mixture dropwise to the stirred solution of 7-methoxyquinoline from the dropping funnel. The rate of addition should be controlled to maintain the internal temperature between -5 and 0 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Work-up:

    • Carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow and portion-wise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Ensure the solution remains cold during neutralization.

    • Extract the aqueous layer with dichloromethane or chloroform (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product mixture.

  • Purification: The crude product, a mixture of 7-methoxy-6-nitroquinoline and this compound, can be purified by:

    • Fractional Recrystallization: Using a suitable solvent such as ethanol or methanol.

    • Column Chromatography: On silica gel using a gradient of hexane and ethyl acetate as the eluent.

The general workflow for this experimental protocol is illustrated below:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_products Products prep Dissolve 7-methoxyquinoline in conc. H2SO4 at -5 to 0 °C reaction Add nitrating mixture (fuming HNO3/H2SO4) dropwise at -5 to 0 °C prep->reaction workup Quench on ice, neutralize with NaHCO3, extract with organic solvent reaction->workup purification Column chromatography or fractional recrystallization workup->purification product1 7-Methoxy-6-nitroquinoline purification->product1 product2 This compound purification->product2

Caption: Experimental workflow for the nitration of 7-methoxyquinoline.

Data Presentation

Table 1: Physicochemical Properties of Reactant and Expected Products
CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance (Predicted)
7-MethoxyquinolineC₁₀H₉NO159.18Colorless to pale yellow oil or solid
7-Methoxy-6-nitroquinolineC₁₀H₈N₂O₃204.18Yellow solid
This compoundC₁₀H₈N₂O₃204.18Yellow solid
Table 2: Summary of Reaction Conditions for Nitration of Substituted Quinolines
SubstrateNitrating AgentSolventTemperature (°C)Yield (%)ProductsReference
7-MethylquinolineFuming HNO₃ / conc. H₂SO₄H₂SO₄-5 to 0997-Methyl-8-nitroquinolineBased on a protocol for 7-methylquinoline nitration.[1]
8-MethoxyquinolineNot specifiedNot specifiedNot specified775-Nitro-8-methoxyquinolineBased on the synthesis of 5-nitro-8-methoxyquinoline.
7-ChloroquinolineConc. HNO₃ / conc. H₂SO₄H₂SO₄0 to 5-7-Chloro-6-nitroquinoline (major)Based on a general protocol for 7-chloroquinoline nitration.
Table 3: Predicted ¹H NMR Chemical Shifts (ppm) for Nitro-7-methoxyquinoline Isomers (in CDCl₃)

Note: These are predicted values based on analogous compounds and substituent effects. Actual values may vary.

Proton7-Methoxy-6-nitroquinoline (Predicted)This compound (Predicted)7-Methyl-8-nitroquinoline (Observed)[1]
H-2~8.9~8.98.85
H-3~7.4~7.47.35
H-4~8.1~8.18.07
H-5~8.3~7.6-
H-6-~7.5-
H-8~8.4--
OCH₃~4.0~4.0-
CH₃--2.55

Safety Precautions

  • The nitration of aromatic compounds is a highly exothermic reaction and can be hazardous if not performed with caution.

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle concentrated and fuming acids with extreme care. Add reagents slowly and control the reaction temperature diligently.

  • Quenching the reaction mixture on ice should be done carefully to avoid splashing of corrosive materials.

  • Neutralization with bicarbonate will generate carbon dioxide gas, so ensure adequate venting to prevent pressure build-up.

References

7-Methoxy-8-nitroquinoline: A Key Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-8-nitroquinoline is a crucial heterocyclic building block in organic synthesis, primarily recognized for its role as a key intermediate in the preparation of a variety of pharmacologically active compounds. The strategic placement of the methoxy and nitro groups on the quinoline scaffold allows for versatile chemical modifications, making it an important precursor in the development of new therapeutic agents, particularly in the field of antimalarial drugs. The quinoline core itself is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities.

Application Notes

The primary application of this compound lies in its conversion to 7-methoxy-8-aminoquinoline. The subsequent derivatization of this amino group allows for the synthesis of a diverse library of compounds.

1. Synthesis of Antimalarial Agents:

Derivatives of 8-aminoquinolines are a well-established class of antimalarial drugs. This compound serves as a precursor to analogues of drugs like primaquine. The general synthetic scheme involves the reduction of the nitro group to an amine, followed by alkylation or acylation to introduce various side chains, which can modulate the compound's efficacy, toxicity, and pharmacokinetic properties. Several analogues have shown promising activity against different strains of Plasmodium, the parasite responsible for malaria.

2. Precursor for Other Biologically Active Molecules:

The quinoline nucleus is associated with a broad spectrum of biological activities beyond antimalarial effects, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. The functional groups of this compound provide handles for the construction of more complex molecules with potential therapeutic applications in these areas.

Synthetic Pathways

The synthesis of this compound is typically achieved through a two-step process, starting from m-anisidine. This involves the formation of the 7-methoxyquinoline ring system via the Skraup reaction, followed by electrophilic nitration.

Synthesis_Workflow m_anisidine m-Anisidine skraup Skraup Reaction m_anisidine->skraup glycerol Glycerol glycerol->skraup h2so4_oxidant H₂SO₄, Oxidizing Agent h2so4_oxidant->skraup methoxyquinoline 7-Methoxyquinoline skraup->methoxyquinoline Ring Formation nitration Nitration methoxyquinoline->nitration nitration_reagents HNO₃, H₂SO₄ nitration_reagents->nitration product This compound nitration->product Electrophilic Substitution

Caption: General synthetic workflow for this compound.

Experimental Protocols

The following are representative protocols for the synthesis of this compound, adapted from established procedures for analogous compounds.[1][2]

Protocol 1: Synthesis of 7-Methoxyquinoline via Skraup Reaction

The Skraup reaction is a classic method for synthesizing quinolines.[2][3] In this step, m-anisidine is reacted with glycerol in the presence of sulfuric acid and an oxidizing agent. The methoxy group of m-anisidine, being an ortho-para directing group, favors the formation of the 7-substituted quinoline isomer.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g/mL)
m-Anisidine123.151.0123.15 g
Glycerol92.092.5230.23 g
Arsenic Pentoxide (oxidant)229.841.2275.81 g
Sulfuric Acid (conc.)98.083.0163 mL

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, combine m-anisidine, glycerol, and arsenic pentoxide.

  • With vigorous stirring, slowly add concentrated sulfuric acid from the dropping funnel. The addition is exothermic and the temperature should be carefully controlled.

  • After the addition is complete, heat the reaction mixture to 130-140°C for 3-4 hours.

  • Cool the mixture and dilute with water.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution.

  • Perform a steam distillation to isolate the crude 7-methoxyquinoline.

  • Extract the distillate with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 7-methoxyquinoline by vacuum distillation or column chromatography.

Protocol 2: Nitration of 7-Methoxyquinoline

This step involves the electrophilic substitution of a nitro group onto the 7-methoxyquinoline ring. The electron-donating methoxy group at the 7-position activates the adjacent C8 position, leading to the selective formation of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g/mL)
7-Methoxyquinoline159.181.0159.18 g
Sulfuric Acid (conc.)98.08-~250 mL
Nitric Acid (fuming)63.011.1~70 mL

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, dissolve 7-methoxyquinoline in cold (0-5°C) concentrated sulfuric acid.

  • Prepare a nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 7-methoxyquinoline, maintaining the reaction temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The solid precipitate of this compound is collected by filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Quantitative Data Summary (Analogous Syntheses)

The following table summarizes typical yields for the synthesis of similar substituted 8-nitroquinolines, which can be considered as representative for the synthesis of this compound.

CompoundStarting MaterialReactionYield (%)Reference
6-Methoxy-8-nitroquinoline3-Nitro-4-aminoanisoleSkraup Reaction65-76[1]
7-Methyl-8-nitroquinolinem-ToluidineTwo-step (Skraup & Nitration)~60 (overall)[2]

Downstream Processing and Applications

The reduction of the nitro group in this compound is a key transformation that opens up a wide range of synthetic possibilities.

Downstream_Processing start This compound reduction Reduction (e.g., SnCl₂/HCl, H₂/Pd-C) start->reduction intermediate 7-Methoxy-8-aminoquinoline reduction->intermediate derivatization Derivatization intermediate->derivatization Alkylation, Acylation, etc. products Biologically Active Molecules (e.g., Antimalarials) derivatization->products

Caption: Key downstream synthetic route from this compound.

Protocol 3: Reduction of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )
This compound204.18
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.63
Hydrochloric acid (conc.)36.46
Sodium hydroxide40.00

Procedure:

  • Suspend this compound in a mixture of ethanol and concentrated hydrochloric acid.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise, maintaining the reaction temperature below 50°C.

  • After the addition is complete, heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-methoxy-8-aminoquinoline.

Conclusion

This compound is a valuable and versatile intermediate in organic and medicinal chemistry. The straightforward two-step synthesis, followed by the reduction of the nitro group, provides a reliable pathway to a wide array of substituted 8-aminoquinolines. These compounds are of significant interest for the development of new drugs, particularly in the ongoing search for novel and effective antimalarial agents. The protocols and data presented here provide a solid foundation for researchers to utilize this important building block in their synthetic endeavors.

References

Application Notes and Protocols for 7-Methoxy-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-8-nitroquinoline is a heterocyclic small molecule belonging to the quinoline class of compounds. While specific data on this compound is limited, the quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Structurally related nitroquinoline compounds have been investigated for their potential to modulate key cellular signaling pathways.[3][4]

These application notes provide a comprehensive guide for the investigation of this compound in various research contexts. The provided protocols and proposed mechanisms of action are based on studies of structurally similar molecules and serve as a starting point for assay development and mechanistic studies. It is imperative for researchers to perform their own dose-response experiments and pathway analyses to validate the effects of this compound in their specific experimental models.

Putative Mechanisms of Action

Based on the known biological activities of related nitroquinoline derivatives, this compound may exert its effects through several mechanisms, including the induction of oxidative stress and the inhibition of protein kinases.

1. Induction of Oxidative Stress:

Nitroaromatic compounds are known to undergo intracellular enzymatic reduction, which can lead to the generation of reactive oxygen species (ROS).[3] An excess of ROS can induce cellular damage, leading to programmed cell death (apoptosis). This mechanism has been suggested for other nitroquinoline derivatives.[3]

G This compound This compound Intracellular_Reduction Intracellular Reduction This compound->Intracellular_Reduction ROS Reactive Oxygen Species (ROS) Intracellular_Reduction->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Caption: Putative ROS-mediated apoptosis pathway for this compound.

2. Kinase Inhibition:

The quinoline scaffold is present in numerous kinase inhibitors.[4] It is plausible that this compound could inhibit the activity of protein kinases involved in cell proliferation and survival signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Compound This compound Compound->PI3K Compound->Akt Compound->mTOR

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Application Notes

The potential biological activities of this compound suggest its utility in several research areas:

  • Anticancer Drug Discovery: Given the established anticancer properties of many quinoline derivatives[1][5], this compound could be screened for cytotoxic and cytostatic effects against various cancer cell lines. Assays to investigate its effects on cell proliferation, apoptosis, and cell cycle progression are highly relevant.

  • Antimicrobial Research: Quinolone and its derivatives are known for their antibacterial and antifungal activities.[6][7] this compound can be evaluated for its efficacy against a panel of pathogenic bacteria and fungi using minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) assays.

  • Kinase Inhibitor Development: The quinoline core is a common scaffold for kinase inhibitors.[4] this compound can be tested in kinase activity assays to identify potential targets and to serve as a lead compound for the development of more potent and selective inhibitors.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of this compound.

General Experimental Workflow

G cluster_0 In Vitro Assays cluster_1 Data Analysis Cell_Viability Cell Viability (MTT/SRB Assay) IC50 IC50 Determination Cell_Viability->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism Mechanism of Action Elucidation Apoptosis_Assay->Mechanism Kinase_Assay Kinase Activity Assay Target_ID Target Identification Kinase_Assay->Target_ID ROS_Detection ROS Detection (DCFH-DA) ROS_Detection->Mechanism IC50->Apoptosis_Assay IC50->Kinase_Assay IC50->ROS_Detection Compound This compound Stock Solution Compound->Cell_Viability

Caption: General workflow for characterizing the bioactivity of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity and viability of cultured cells.[8]

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Compound Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is used to detect and quantify apoptosis induced by this compound using flow cytometry.[8]

Materials:

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 3: In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific protein kinase.[4]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • This compound

  • Microplate (e.g., 384-well)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Plate reader compatible with the detection chemistry

Procedure:

  • Compound Dilution: Prepare serial dilutions of this compound in the appropriate assay buffer.

  • Assay Setup: In a microplate, add the assay buffer, substrate, and the diluted compound.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase and ATP.

  • Incubation: Incubate the plate at the recommended temperature for a specified duration (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Signal Measurement: Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Data Presentation

Quantitative data from the assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM) ± SD
Cell Line ABreast Cancer48
Cell Line BLung Cancer48
Cell Line CColon Cancer48

Table 2: Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (µM) ± SD
Kinase A
Kinase B
Kinase C

Table 3: Antimicrobial Activity of this compound

Microbial StrainMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureus
Escherichia coli
Candida albicans

References

Uncharted Territory: The Cellular Pathway Exploration of 7-Methoxy-8-nitroquinoline Remains Undocumented

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough review of scientific literature, there is currently no available research detailing the use of 7-Methoxy-8-nitroquinoline for the investigation of cellular pathways. While the broader family of quinoline derivatives has been a subject of interest in biological research, this specific compound remains largely unexplored in the context of cell signaling and molecular mechanisms.

Quinoline and its derivatives are known to possess a wide range of biological activities, with various studies highlighting their potential as anticancer, antimicrobial, and anti-inflammatory agents. Research into related compounds, such as 8-methoxyquinoline and various nitroquinolines, has provided insights into their general biological effects. For instance, some quinoline derivatives have been implicated in the modulation of critical cellular signaling cascades like the PI3K/Akt/mTOR pathway, which is fundamental in cell growth, proliferation, and survival. Additionally, the induction of apoptosis (programmed cell death) is a mechanism of action for several anticancer quinoline compounds.

However, the specific effects of the methoxy group at the 7th position and a nitro group at the 8th position of the quinoline core in "this compound" on cellular pathways have not been elucidated in published studies. Consequently, there is a lack of experimental data to construct detailed application notes or protocols for its use in pathway analysis. This includes an absence of information regarding its mechanism of action, specific molecular targets, and its impact on signaling cascades.

Without foundational research, it is not possible to provide the scientific community with validated experimental protocols, quantitative data summaries, or visual representations of signaling pathways specifically affected by this compound. The development of such resources would be contingent on future in-vitro and in-vivo studies designed to characterize the bioactivity of this compound. Such research would need to establish its cytotoxic or modulatory effects on various cell lines, identify the signaling pathways it interacts with, and determine the key molecular players involved.

Therefore, for researchers, scientists, and drug development professionals interested in the potential of this compound, the initial step would be to conduct exploratory studies to determine its basic biological properties. This foundational work would be essential before it can be considered a tool for the nuanced study of cellular pathways.

large-scale synthesis of 7-Methoxy-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Large-Scale Synthesis of 7-Methoxy-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the , a key intermediate in the development of various pharmaceutical compounds. The described methodology is a two-step process involving the Skraup synthesis of 7-methoxyquinoline from m-anisidine, followed by regioselective nitration.

Reaction Overview

The synthesis commences with the Skraup reaction, a classic method for quinoline synthesis. In this step, m-anisidine is reacted with glycerol in the presence of a strong acid (sulfuric acid) and an oxidizing agent to form the heterocyclic ring system of 7-methoxyquinoline. The subsequent step involves the nitration of the synthesized 7-methoxyquinoline using a mixture of fuming nitric acid and concentrated sulfuric acid to introduce a nitro group at the C8 position, yielding the final product, this compound.

Chemical Structures

G cluster_0 Step 1: Skraup Synthesis cluster_1 Step 2: Nitration m-Anisidine 7-Methoxyquinoline m-Anisidine->7-Methoxyquinoline Glycerol, H₂SO₄, Oxidizing Agent Glycerol 7-Methoxyquinoline_step2 This compound 7-Methoxyquinoline_step2->this compound HNO₃, H₂SO₄

Caption: Overall reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the expected quantitative data for each step of the synthesis, based on analogous reactions reported in the literature.

Table 1: Skraup Synthesis of 7-Methoxyquinoline

ParameterValueReference
Reactants
m-Anisidine1.0 mol equiv.[1]
Glycerol~2.0 mol equiv.[1]
Oxidizing Agent (e.g., m-nitrobenzenesulfonate)~1.3 mol equiv.[1]
Sulfuric Acid (98%)~5.7 mol equiv.[1]
Reaction Conditions
TemperatureControlled exothermic, then reflux[1][2]
Duration4-6 hours[1]
Yield and Purity
Expected Yield60-70%[1]
Purity (post-purification)>95%[1]

Table 2: Nitration of 7-Methoxyquinoline

ParameterValueReference
Reactants
7-Methoxyquinoline1.0 mol equiv.[1]
Fuming Nitric Acid~3.0 mol equiv.[1]
Sulfuric Acid (98%)~6.0 mol equiv.[1]
Reaction Conditions
Temperature-5°C to 0°C[1]
Duration1-2 hours[1]
Yield and Purity
Expected Yield~99% (from 7-methoxyquinoline)[1]
Purity (post-recrystallization)>98%[3]

Experimental Protocols

Step 1: Large-Scale Synthesis of 7-Methoxyquinoline via Skraup Reaction

Materials:

  • m-Anisidine

  • Glycerol

  • Sodium m-nitrobenzenesulfonate

  • Concentrated Sulfuric Acid (98%)

  • Sodium Hydroxide solution (50%)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

  • Ice

Equipment:

  • Large-scale reaction vessel with mechanical stirrer, reflux condenser, and dropping funnel

  • Heating mantle

  • Ice bath

  • Large-scale extraction apparatus

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • In a large reaction vessel, combine sodium m-nitrobenzenesulfonate (1.3 mol equiv.), glycerol (2.0 mol equiv.), and m-anisidine (1.0 mol equiv.) and begin mechanical stirring.[1]

  • Prepare a solution of concentrated sulfuric acid (5.7 mol equiv.) and water. Cool this solution in an ice bath.[1]

  • Slowly add the cooled sulfuric acid solution to the reaction mixture via a dropping funnel. The addition is exothermic and the temperature should be controlled with an ice bath as needed.[1]

  • After the addition is complete, heat the mixture to initiate the reaction. Once the reaction begins to reflux, remove the external heat source. The exothermic nature of the reaction should sustain the reflux.[2]

  • Once the initial vigorous reaction subsides, heat the mixture to reflux for an additional 4-6 hours.[1]

  • Cool the reaction mixture to room temperature and then carefully pour it over a large volume of crushed ice.

  • Neutralize the acidic mixture with a 50% sodium hydroxide solution until it is strongly alkaline.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).[1]

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.[1]

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil by vacuum distillation to yield 7-methoxyquinoline.[1]

Step 2: Large-Scale Nitration of 7-Methoxyquinoline

Materials:

  • 7-Methoxyquinoline

  • Fuming Nitric Acid

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Water

  • Ethanol

Equipment:

  • Large-scale reaction vessel with mechanical stirrer and dropping funnel

  • Ice/salt bath

  • Large Buchner funnel and filtration flask

Procedure:

  • In a large reaction vessel, add 7-methoxyquinoline (1.0 mol equiv.) to concentrated sulfuric acid (3.6 mol equiv.) and stir until fully dissolved, maintaining the temperature below 20°C.[1]

  • Cool the mixture to -5°C using an ice/salt bath.[1]

  • Prepare a nitrating mixture by slowly adding fuming nitric acid (1.8 mol equiv.) to concentrated sulfuric acid (2.1 mol equiv.) in a separate vessel, keeping the mixture cooled in an ice bath.[1]

  • Add the nitrating mixture dropwise to the stirred 7-methoxyquinoline solution, ensuring the temperature does not rise above 0°C.[1]

  • After the addition is complete, continue stirring at -5°C to 0°C for 40 minutes.[1]

  • Carefully pour the reaction mixture onto a large volume of crushed ice.

  • The solid precipitate of this compound is collected by filtration and washed thoroughly with cold water until the washings are neutral.[3]

  • The crude product can be further purified by recrystallization from ethanol to yield a high-purity product.[3]

Visualized Workflows

G cluster_skraup Step 1: Skraup Synthesis Workflow start_skraup Combine m-Anisidine, Glycerol, and Oxidizing Agent add_h2so4 Slowly add cold H₂SO₄ start_skraup->add_h2so4 reflux Heat to reflux (4-6 hours) add_h2so4->reflux quench Cool and pour onto ice reflux->quench neutralize Neutralize with NaOH quench->neutralize extract Extract with Diethyl Ether neutralize->extract dry Dry organic phase (MgSO₄) extract->dry evaporate Evaporate solvent dry->evaporate distill Vacuum Distill evaporate->distill product1 7-Methoxyquinoline distill->product1

Caption: Experimental workflow for the Skraup synthesis of 7-methoxyquinoline.

G cluster_nitration Step 2: Nitration Workflow start_nitration Dissolve 7-Methoxyquinoline in H₂SO₄ cool Cool to -5°C start_nitration->cool add_nitrating_mix Add nitrating mixture (HNO₃/H₂SO₄) dropwise cool->add_nitrating_mix stir Stir for 40 minutes at -5°C add_nitrating_mix->stir precipitate Pour onto ice stir->precipitate filter_wash Filter and wash with water precipitate->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize product2 This compound recrystallize->product2

Caption: Experimental workflow for the nitration of 7-methoxyquinoline.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methoxy-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 7-Methoxy-8-nitroquinoline synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during this two-step synthesis process.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound, which typically involves a Skraup synthesis to form 7-methoxyquinoline, followed by nitration.

Step 1: Skraup Synthesis of 7-Methoxyquinoline

Q1: The Skraup reaction is highly exothermic and difficult to control. How can I manage the reaction's vigor?

A1: The Skraup synthesis is notoriously exothermic.[1] To mitigate this, several strategies can be employed:

  • Use of a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) can help to control the reaction rate and prevent it from becoming too violent.[2]

  • Controlled Reagent Addition: A slow, dropwise addition of concentrated sulfuric acid to the reaction mixture with efficient stirring and cooling is crucial for maintaining temperature control.

  • Temperature Management: The reaction should be gently heated to initiate, and any exothermic phase should be carefully controlled, using an ice bath if necessary to prevent the temperature from rising excessively.[3]

Q2: A significant amount of black, tarry material is forming in my reaction, complicating product isolation and reducing the yield. What causes this and how can it be prevented?

A2: Tar formation is a common side reaction in the Skraup synthesis, often resulting from the polymerization of acrolein, which is generated in situ from the dehydration of glycerol under harsh acidic and oxidizing conditions.[2] To minimize tarring:

  • Moderating Agents: As with controlling the exotherm, ferrous sulfate can help reduce tar formation.

  • Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions, as water can interfere with the dehydration of glycerol.

  • Reagent Purity: Using pure starting materials is essential to avoid side reactions.

  • Temperature Control: Avoid localized overheating by ensuring uniform heating and efficient stirring of the reaction mixture.

Q3: The yield of 7-methoxyquinoline is consistently low. What are the potential causes and how can I improve it?

A3: Low yields in the Skraup synthesis can stem from several factors:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature.[2]

  • Suboptimal Reagent Ratios: The molar ratios of the reactants (m-anisidine, glycerol, oxidizing agent, and acid) are critical. Optimization of these ratios may be necessary.

  • Inefficient Work-up: Significant product loss can occur during the work-up and purification steps. Steam distillation is often an effective method for isolating the quinoline product from the tarry residue.[2] Careful extraction and handling of the product are also important.

Step 2: Nitration of 7-Methoxyquinoline

Q4: The nitration of 7-methoxyquinoline is producing a mixture of isomers. How can I improve the regioselectivity for the 8-position?

A4: Achieving high regioselectivity in the nitration of substituted quinolines can be challenging. The methoxy group at the 7-position is an ortho-, para-director, and the quinoline nitrogen influences the position of nitration. To favor the formation of the 8-nitro isomer:

  • Control of Reaction Temperature: The temperature of the nitration reaction is a critical parameter. Lower temperatures, typically ranging from -5°C to 0°C, generally favor the formation of the desired 8-nitro isomer.[4]

  • Choice of Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid is commonly used. The ratio of these acids can influence the regioselectivity and should be optimized.

Q5: The conversion rate of the nitration reaction is low. What are the potential causes and how can I improve it?

A5: Low conversion in the nitration step can be attributed to several factors:

  • Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction's progress by TLC is recommended.

  • Purity of Starting Material: Impurities in the 7-methoxyquinoline can interfere with the nitration reaction. Ensure the starting material is of high purity.

  • Insufficiently Strong Nitrating Conditions: If the reaction is sluggish, a cautious increase in the reaction time or a slight increase in the proportion of fuming nitric acid may be considered. However, this should be done carefully to avoid over-nitration or degradation.

Experimental Protocols

The following are detailed experimental protocols for the two-step synthesis of this compound. These are based on established procedures for analogous compounds and should be optimized for specific laboratory conditions.[3][4]

Protocol 1: Skraup Synthesis of 7-Methoxyquinoline

Materials:

  • m-Anisidine

  • Glycerol

  • Concentrated Sulfuric Acid

  • An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

  • Ferrous sulfate (optional, as a moderator)

  • Sodium hydroxide solution (for neutralization)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine m-anisidine, glycerol, the oxidizing agent, and ferrous sulfate (if used).

  • With vigorous stirring and cooling in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser.

  • After the addition is complete, gently heat the mixture to initiate the reaction. Be prepared to remove the heat source and cool the flask if the reaction becomes too vigorous.

  • Once the initial exothermic reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • After cooling, carefully dilute the reaction mixture by pouring it into a large volume of cold water.

  • Neutralize the acidic solution with a sodium hydroxide solution until it is alkaline.

  • Isolate the crude 7-methoxyquinoline by steam distillation.

  • Extract the distillate with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 7-methoxyquinoline by vacuum distillation or column chromatography.

Protocol 2: Nitration of 7-Methoxyquinoline

Materials:

  • 7-Methoxyquinoline

  • Fuming Nitric Acid

  • Concentrated Sulfuric Acid

  • Ice

  • Sodium bicarbonate solution (for neutralization)

Procedure:

  • In a round-bottom flask, dissolve 7-methoxyquinoline in concentrated sulfuric acid, keeping the temperature cool with an ice bath.

  • In a separate flask, prepare a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid.

  • Slowly add the nitrating mixture dropwise to the solution of 7-methoxyquinoline while maintaining the temperature at -5°C to 0°C and stirring vigorously.[4]

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C for a specified time (monitor by TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7. A precipitate of the crude product should form.

  • Filter the solid and wash it with cold water.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

The following tables summarize quantitative data from analogous syntheses that can serve as a benchmark for optimizing the synthesis of this compound.

Table 1: Reaction Conditions and Yields for the Synthesis of Quinoline Derivatives

CompoundStarting MaterialKey ReagentsReaction ConditionsYieldReference
7-Methyl-8-nitroquinoline m-ToluidineGlycerol, H₂SO₄, m-nitrobenzene-sulfonate; then fuming HNO₃, H₂SO₄Skraup reaction followed by nitration at -5°C69% (overall from mixture)[4]
6-Methoxy-8-nitroquinoline 3-Nitro-4-aminoanisoleGlycerol, H₂SO₄, Arsenic oxideSkraup reaction, 105-123°C65-76%[3]
8-Methoxyquinoline 8-HydroxyquinolineMethylating agentNot specified71%[5]
5-Nitro-8-methoxyquinoline 8-MethoxyquinolineNitrating agentNot specified77%[5]

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and a general troubleshooting workflow.

Synthesis_Pathway m_Anisidine m-Anisidine Skraup Skraup Synthesis m_Anisidine->Skraup Glycerol Glycerol Glycerol->Skraup H2SO4_Oxidant H₂SO₄, Oxidant H2SO4_Oxidant->Skraup Seven_MQ 7-Methoxyquinoline Skraup->Seven_MQ Nitration Nitration Seven_MQ->Nitration Nitrating_Mixture Fuming HNO₃, H₂SO₄ Nitrating_Mixture->Nitration Seven_M_8_NQ This compound Nitration->Seven_M_8_NQ

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_SM Verify Starting Material Purity Start->Check_SM Analyze_Conditions Review Reaction Conditions (Temp, Time, Ratios) Start->Analyze_Conditions Optimize_Workup Optimize Work-up & Purification Start->Optimize_Workup Impure_SM Impure Starting Material Check_SM->Impure_SM if impure Suboptimal_Conditions Suboptimal Conditions Analyze_Conditions->Suboptimal_Conditions if suboptimal Product_Loss Product Loss During Work-up Optimize_Workup->Product_Loss if significant loss Purify_SM Purify Starting Materials Impure_SM->Purify_SM Adjust_Params Adjust T, t, or Reagent Ratios Suboptimal_Conditions->Adjust_Params Refine_Purification Refine Purification Method (e.g., Recrystallization, Chromatography) Product_Loss->Refine_Purification Success Improved Yield & Purity Purify_SM->Success Adjust_Params->Success Refine_Purification->Success

Caption: General troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of 7-Methoxy-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for the purification of 7-Methoxy-8-nitroquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on common synthetic routes for similar nitroquinoline compounds, potential impurities may include:

  • Positional Isomers: Depending on the synthetic strategy (e.g., nitration of 7-methoxyquinoline), other isomers like 7-methoxy-5-nitroquinoline could be formed.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 7-methoxyquinoline.

  • Byproducts from Side Reactions: Over-nitration or degradation of the quinoline ring under harsh acidic conditions can lead to various byproducts.

Q2: My purified this compound has a low melting point and a broad melting range. What could be the issue?

A2: A low and broad melting point is a classic indicator of impurities. The presence of solvents or any of the impurities mentioned in Q1 can cause this. Further purification by recrystallization or column chromatography is recommended.

Q3: I am observing significant product loss during recrystallization. How can I improve the yield?

A3: High product loss during recrystallization can be due to several factors:

  • Suboptimal Solvent Choice: The compound may be too soluble in the chosen solvent at room temperature.

  • Using too Much Solvent: This will keep a significant portion of your product dissolved even after cooling.

  • Cooling too Rapidly: Fast cooling can lead to the formation of small, impure crystals.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, you will lose product on the filter paper.

Q4: During column chromatography, my compound is not moving from the baseline (low Rf value). What should I do?

A4: A very low Rf value indicates that your compound has a strong affinity for the stationary phase (e.g., silica gel) and is not being eluted effectively by the mobile phase. To address this, you should gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.

Q5: My compound appears as streaks rather than distinct spots on the TLC plate. What does this indicate?

A5: Tailing or streaking on a TLC plate can suggest several issues:

  • Sample Overloading: You may be spotting too much of your sample on the plate.

  • High Polarity of the Compound: Highly polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar solvent like methanol or a modifier like triethylamine (if your compound is basic) to the mobile phase can help.

  • Presence of Acidic or Basic Impurities: These can interact with the stationary phase and cause streaking.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the compound. The compound is insoluble in the solvent at room temperature.Use a lower-boiling point solvent. Add a co-solvent to increase solubility at room temperature.
No Crystals Form The solution is not supersaturated. The solution is cooling too slowly.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add activated charcoal to the hot solution before filtration to adsorb colored impurities.
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation The mobile phase polarity is too high or too low. The column is overloaded with the sample.Optimize the mobile phase using TLC. Use a shallower gradient of solvent polarity. Reduce the amount of sample loaded onto the column.
Cracked or Channeled Column The column was not packed properly. The column ran dry.Repack the column carefully. Ensure the solvent level never drops below the top of the stationary phase.
Compound Irreversibly Sticking to the Column The compound is highly polar or acidic/basic.Add a modifier to the mobile phase (e.g., 1% triethylamine for basic compounds, or 1% acetic acid for acidic compounds). Consider using a different stationary phase like alumina.

Data Presentation

Table 1: Physical and Chemical Properties of Methoxy-8-nitroquinoline Isomers

Property6-Methoxy-8-nitroquinoline[1][2][3][4]This compound
Molecular Formula C₁₀H₈N₂O₃C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol [1]204.18 g/mol
Melting Point 158-160 °C[1]Estimated to be similar to the 6-methoxy isomer.
Appearance Yellow crystalline solid[3]Expected to be a crystalline solid.
Solubility (in Chloroform at room temp.) 3.9 g / 100 g[2]Expected to have good solubility in chlorinated solvents.
Solubility (in Chloroform at boiling point) 14.2 g / 100 g[2]Expected to have increased solubility at higher temperatures.
Solubility (in Methanol at room temp.) 0.8 g / 100 g[2]Expected to have moderate solubility in alcohols.
Solubility (in Methanol at boiling point) 4.1 g / 100 g[2]Expected to have increased solubility at higher temperatures.
Solubility in Water Largely insoluble[3]Expected to be poorly soluble in water.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is adapted from methods used for similar quinoline derivatives and is a good starting point for the purification of this compound.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Add the solvent portion-wise until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: To the hot, clear solution, add deionized water dropwise while swirling until the solution becomes slightly turbid. Re-heat the solution until it becomes clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel chromatography.

  • TLC Analysis: Determine a suitable mobile phase by running TLC plates of the crude material. A good solvent system will give the desired product an Rf value of approximately 0.2-0.4. A mixture of hexanes and ethyl acetate is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it if necessary (gradient elution).

  • Fraction Collection: Collect the eluent in fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

PurificationWorkflow Purification Workflow for this compound start Crude this compound recrystallization Recrystallization start->recrystallization High Yield & Few Impurities column_chromatography Column Chromatography start->column_chromatography Complex Mixture or Isomers purity_check Check Purity (TLC, Melting Point) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product purity_check->pure_product Purity Acceptable further_purification Further Purification Needed purity_check->further_purification Purity Not Acceptable further_purification->column_chromatography

References

Technical Support Center: 7-Methoxy-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 7-Methoxy-8-nitroquinoline in solution. The following information is based on general principles for quinoline and nitroaromatic compounds and should be adapted to your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents and storage conditions for this compound stock solutions?

A1: While specific stability data for this compound is limited, for structurally similar compounds like 6-Methoxy-8-nitroquinoline and other quinoline derivatives, the following recommendations apply:

  • Solvents: Dimethyl sulfoxide (DMSO) and ethanol are commonly used for preparing stock solutions of quinoline derivatives.[1] Due to the hydrophobic nature of the quinoline structure, aqueous solubility is expected to be low.[1] For biological experiments, anhydrous DMSO is a suitable choice.[2]

  • Storage Temperature: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[2]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot stock solutions into single-use volumes.[2]

  • Light and Moisture: Many quinoline derivatives are sensitive to light.[3] It is crucial to protect solutions from light by using amber vials or by covering the vials with aluminum foil. Additionally, using anhydrous solvents and storing solutions in tightly sealed containers will minimize moisture-related degradation.[2]

Q2: What are the likely degradation pathways for this compound in solution?

A2: Based on the chemical structure of this compound, which contains a quinoline ring, a methoxy group, and a nitro group, the following degradation pathways can be anticipated under forced degradation conditions:

  • Hydrolysis: Under acidic or basic conditions, the methoxy group may undergo hydrolysis to form a hydroxyl group (demethylation).[4] Under more extreme conditions, the quinoline ring itself could potentially undergo cleavage.[4]

  • Oxidation: The quinoline ring and the nitro group can be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.

  • Photodegradation: Nitroaromatic compounds are known to be photoreactive.[5] Exposure to UV or visible light can lead to the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. Photolysis can also involve a nitro-nitrite intramolecular rearrangement.[6]

Q3: How can I perform a forced degradation study for this compound?

A3: A forced degradation study, or stress testing, is essential to understand the intrinsic stability of a molecule.[7] A typical study involves exposing a solution of the compound to various stress conditions and analyzing the extent of degradation over time.[8] The following conditions are generally recommended:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures (e.g., 60°C).

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solution at temperatures above accelerated stability testing conditions (e.g., 40-80°C).[7]

  • Photostability: Exposing the solution to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9] A dark control should be run in parallel.[9]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Precipitation of compound in DMSO solution upon storage - Concentration exceeds solubility at storage temperature.- Absorption of water into the DMSO stock.[2]- Gently warm the solution and sonicate to redissolve.- Prepare a new stock solution at a lower concentration.- Store DMSO stock solutions in a desiccator.[2]- Visually inspect for precipitate before use.[2]
Inconsistent experimental results - Degradation of the compound in the stock solution.- Multiple freeze-thaw cycles affecting stability.[2]- Perform a stability check of your stock solution using HPLC or LC-MS.- Prepare fresh stock solutions more frequently.- Aliquot stock solutions into single-use volumes.[2]
Change in solution color - Chemical degradation leading to colored byproducts.- Reaction with impurities in the solvent.- Discard the solution and prepare a fresh stock with high-purity, anhydrous solvent.- Investigate potential degradation products using LC-MS to understand the degradation pathway.
No degradation observed under stress conditions - The compound is highly stable under the applied conditions.- Employ more stringent stress conditions (e.g., higher acid/base concentration, higher temperature, or longer exposure time).

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study
  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂.

    • Thermal Stress: Place a vial of the stock solution in an oven at 60°C.

    • Photolytic Stress: Expose a solution of the compound in a quartz cuvette to a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Neutralization: For the acid and base hydrolysis samples, neutralize the aliquots with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.[3]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm). A photodiode array (PDA) detector is recommended to obtain UV spectra of the parent compound and any degradation products.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.

Data Presentation

The following table can be used to summarize the results of a forced degradation study.

Stress Condition Time (hours) Peak Area of this compound % Degradation Number of Degradation Products Peak Area of Major Degradant(s)
0.1 M HCl (60°C) 000
2
8
24
0.1 M NaOH (60°C) 000
2
8
24
3% H₂O₂ (RT) 000
2
8
24
Thermal (60°C) 000
24
48
Photolytic 000
(lux hours)
(watt hours/m²)

Visualizations

G Experimental Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in MeCN/MeOH) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (60°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo sampling Sample at Time Points (0, 2, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Base Samples) sampling->neutralize hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc neutralize->hplc data Data Analysis (% Degradation, Degradants) hplc->data

Caption: Workflow for a forced degradation study of this compound.

G Plausible Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolysis Photolysis (UV/Vis Light) cluster_oxidation Oxidation (H₂O₂) parent This compound demethylation 7-Hydroxy-8-nitroquinoline (Demethylation) parent->demethylation H⁺/OH⁻ reduction 7-Methoxy-8-aminoquinoline (Nitro Reduction) parent->reduction rearrangement Nitrite Intermediate (Rearrangement) parent->rearrangement n_oxide This compound N-oxide parent->n_oxide [O]

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Synthesis of 7-Methoxy-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 7-Methoxy-8-nitroquinoline, with a focus on avoiding byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The primary byproducts in the nitration of 7-methoxyquinoline are expected to be other positional isomers, such as 7-methoxy-5-nitroquinoline and 7-methoxy-6-nitroquinoline. This is analogous to the nitration of quinoline itself, which yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[1] The formation of dinitro products is also possible under harsh reaction conditions.

Q2: How can I control the regioselectivity of the nitration to favor the 8-position?

A2: The methoxy group at the 7-position is an activating group that directs electrophilic substitution to the ortho (6 and 8) and para (5) positions. In strongly acidic conditions, the quinoline nitrogen is protonated, which deactivates the pyridine ring and favors substitution on the carbocyclic ring. The selective formation of the 8-nitro isomer is likely favored due to a combination of electronic and steric effects. Based on studies of similar 7-substituted quinolines, conducting the reaction at low temperatures can enhance the selectivity for the 8-position.[2]

Q3: My reaction is producing a dark, tarry mixture. What is the cause and how can I minimize it?

A3: Tar formation is a common issue in nitration reactions, especially with activated substrates, due to oxidative side reactions and polymerization. To minimize tarring, ensure that the temperature is strictly controlled, ideally at or below 0°C, during the addition of the nitrating agent. Slow, dropwise addition of the nitrating mixture with efficient stirring is also crucial to prevent localized overheating.

Q4: I am having difficulty separating the desired this compound from its isomers. What purification strategies are effective?

A4: Separation of nitroquinoline isomers can be challenging due to their similar polarities. The following methods can be employed:

  • Recrystallization: This is the most common method for purifying nitroquinolines. Solvents such as ethanol, methanol, or chloroform have been used for analogous compounds.[3]

  • pH Adjustment: The basicity of the quinoline nitrogen can be exploited. In some cases, fractional precipitation can be achieved by carefully adjusting the pH of an acidic solution of the isomer mixture.[4]

  • Column Chromatography: While potentially challenging, silica gel chromatography with an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) can be used to separate isomers.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to no conversion of starting material 1. Insufficiently strong nitrating conditions. 2. Reaction temperature is too low.1. Ensure the use of fuming nitric acid and concentrated sulfuric acid. 2. After the initial low-temperature addition, consider allowing the reaction to slowly warm to room temperature and stir for an extended period.[5]
Formation of multiple products (isomers) 1. Reaction temperature is too high, reducing regioselectivity. 2. Incorrect stoichiometry of nitrating agent.1. Maintain a low temperature (e.g., -5°C to 0°C) throughout the addition of the nitrating mixture.[2] 2. Use a slight excess of the nitrating agent, but avoid a large excess which can lead to over-nitration.
Presence of dinitro byproducts 1. Excess of nitrating agent. 2. Reaction temperature is too high or reaction time is too long.1. Carefully control the stoichiometry of the nitrating agent. 2. Keep the reaction temperature low and monitor the reaction progress by TLC to avoid prolonged reaction times after the starting material is consumed.
Product is an oil or fails to crystallize 1. Presence of impurities, including isomeric byproducts and residual solvents.1. Attempt to purify a small sample by column chromatography to isolate the pure compound, which may then be used to seed crystallization of the bulk material. 2. Wash the crude product with a solvent in which the desired product is sparingly soluble but impurities are more soluble (e.g., cold ethanol or methanol).[3]

Experimental Protocols

Key Experiment: Nitration of 7-Methoxyquinoline

This protocol is adapted from the successful selective nitration of 7-methylquinoline and is expected to yield the desired this compound.[2]

Materials:

  • 7-Methoxyquinoline

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid

  • Ice

  • Deionized Water

  • Ethanol (95%)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-methoxyquinoline (1 equivalent) in concentrated sulfuric acid (2.5 volumes relative to the mass of 7-methoxyquinoline).

  • Cool the mixture to -5°C in an ice-salt bath.

  • Prepare the nitrating mixture by adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.5 volumes relative to the mass of 7-methoxyquinoline) in the dropping funnel, pre-cooled to 0°C.

  • Add the nitrating mixture dropwise to the stirred solution of 7-methoxyquinoline over 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 0°C.

  • After the addition is complete, remove the cooling bath and continue stirring for an additional 40 minutes as the mixture warms to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Allow the ice to melt completely, and if a precipitate forms, collect it by vacuum filtration. If no precipitate forms, or to induce further precipitation, add cold water.

  • Keep the mixture in a refrigerator overnight to complete precipitation.

  • Collect the precipitate by vacuum filtration and wash the solid with cold water.

  • Wash the solid with cold 95% ethanol to remove impurities.

  • Dry the solid under vacuum to obtain the crude this compound.

  • For further purification, recrystallize the crude product from ethanol.

Data Presentation

Table 1: Comparison of Reaction Conditions for Nitration of Substituted Quinolines

Starting MaterialNitrating AgentTemperature (°C)SolventProduct(s)YieldReference
7-MethylquinolineFuming HNO₃ / H₂SO₄-5 to RTH₂SO₄7-Methyl-8-nitroquinoline99%[2]
QuinolineHNO₃ / H₂SO₄0H₂SO₄5-Nitroquinoline & 8-Nitroquinoline~50% each[1]
7-Hydroxy-4-methylcoumarinConc. HNO₃ / H₂SO₄0H₂SO₄8-Nitro & 6-Nitro isomersNot specified[6]

Visualizations

Caption: Synthetic pathway for the nitration of 7-Methoxyquinoline.

Troubleshooting_Workflow start Nitration Reaction check_conversion Low or No Conversion? start->check_conversion check_byproducts Multiple Products? check_conversion->check_byproducts No increase_temp_time Increase Temp/Time Verify Reagents check_conversion->increase_temp_time Yes check_tar Tar Formation? check_byproducts->check_tar No control_temp Strict Temp Control Slow Addition check_byproducts->control_temp Yes check_tar->control_temp Yes purify Purification (Recrystallization, etc.) check_tar->purify No success Pure Product increase_temp_time->start control_temp->start purify->success

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 7-Methoxyquinoline Nitration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to assist you in optimizing the reaction conditions for the nitration of 7-methoxyquinoline. Our goal is to help you achieve high yields and regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the nitration of 7-methoxyquinoline?

The nitration of 7-methoxyquinoline is an electrophilic aromatic substitution. The methoxy group at the 7-position is an activating, ortho-, para-directing group. Therefore, the incoming nitro group is directed to the positions ortho and para to the methoxy group. The most likely major product is 7-methoxy-8-nitroquinoline , with the potential for the formation of other isomers such as 7-methoxy-5-nitroquinoline. The electron-withdrawing nature of the pyridine ring deactivates it towards electrophilic attack, meaning substitution on the benzene ring is strongly favored.[1][2][3]

Q2: What are the typical reagents used for the nitration of 7-methoxyquinoline?

The most common and effective nitrating agent is a mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃).[4] This mixture generates the highly reactive nitronium ion (NO₂⁺), which is the electrophile in this reaction.[4] In some cases, fuming nitric acid is used in place of concentrated nitric acid for increased reactivity.

Q3: What is the role of sulfuric acid in this reaction?

Sulfuric acid serves two primary roles in the nitration of 7-methoxyquinoline. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the nitronium ion (NO₂⁺).[4][5] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which helps to drive the equilibrium towards the products.

Troubleshooting Guide

Issue Potential Cause Recommended Solutions
Low or No Yield of Desired Product Incomplete reaction: Reaction time may be too short, or the temperature may be too low.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Gradually increase the reaction time. - If the reaction is sluggish at low temperatures, consider a slight, controlled increase in temperature.
Decomposition of starting material or product: The reaction conditions may be too harsh. The methoxy group can be susceptible to cleavage under strong acidic conditions at elevated temperatures.- Maintain a low reaction temperature, ideally between -5°C and 0°C. - Ensure slow, dropwise addition of the nitrating mixture to the solution of 7-methoxyquinoline to control the exothermic nature of the reaction.
Formation of Multiple Isomers (Poor Regioselectivity) Suboptimal reaction temperature: Higher temperatures can lead to the formation of a wider range of isomers.- Conduct the reaction at a low temperature (e.g., -5°C to 0°C) to favor the formation of the thermodynamically more stable 8-nitro isomer.
Incorrect acid concentration: The ratio and concentration of nitric and sulfuric acids can influence regioselectivity.- Start with a standard mixture of concentrated H₂SO₄ and fuming HNO₃. - A higher concentration of sulfuric acid can increase the concentration of the nitronium ion and may improve selectivity in some cases.
Formation of Dark, Tarry Byproducts Overly aggressive reaction conditions: High temperatures or a high concentration of the nitrating agent can lead to oxidation and polymerization of the quinoline ring.- Strictly control the temperature, keeping it below 5°C during the addition of the nitrating mixture. - Use the stoichiometric amount or a slight excess of the nitrating agent.
Impure starting materials: Impurities in the 7-methoxyquinoline can lead to side reactions.- Ensure the purity of the starting material through recrystallization or column chromatography before use.
Difficulty in Product Isolation and Purification Product solubility: The nitrated product may have some solubility in the acidic workup solution.- After quenching the reaction with ice, ensure complete precipitation by neutralizing the solution carefully with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a neutral or slightly basic pH.
Presence of multiple isomers: Close-boiling or co-crystallizing isomers can make purification challenging.- Utilize column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the isomers. - Recrystallization from an appropriate solvent (e.g., ethanol or methanol) can also be effective for purification.

Experimental Protocols

The following is a detailed experimental protocol for the nitration of 7-methoxyquinoline, optimized for the selective synthesis of this compound.

Materials:

  • 7-Methoxyquinoline

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (>90%)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Deionized Water

  • Ethanol or Methanol (for recrystallization)

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-salt bath

  • Thermometer

  • Büchner funnel and flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully add a predetermined volume of fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath. A common molar ratio is a slight excess of nitric acid relative to the substrate.

  • Reaction Setup:

    • Dissolve 7-methoxyquinoline in concentrated sulfuric acid in a round-bottom flask.

    • Cool the flask to -5°C to 0°C using an ice-salt bath.

  • Nitration Reaction:

    • Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 7-methoxyquinoline.

    • Carefully monitor the internal temperature and maintain it at or below 0°C throughout the addition.

    • After the addition is complete, allow the reaction to stir at 0°C for a specified time (e.g., 1-2 hours), monitoring the progress by TLC.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

    • Allow the ice to melt completely. A precipitate of the crude product should form.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Filter the precipitated solid using a Büchner funnel and wash thoroughly with cold water.

    • Alternatively, the product can be extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the desired this compound.

    • If isomeric impurities are present, column chromatography on silica gel may be necessary.

Data Presentation

While specific data for the optimization of 7-methoxyquinoline nitration is not extensively available in the literature, the following table provides a general framework for how to present your optimization data. Based on similar reactions, a low temperature is crucial for high selectivity towards the 8-nitro isomer.

EntryTemperature (°C)Reaction Time (h)Molar Ratio (7-MQ:HNO₃:H₂SO₄)Yield of this compound (%)Ratio of Isomers (8-nitro : other)
12521 : 1.1 : 5Expected lower yield and selectivityExpected lower ratio
2021 : 1.1 : 5Expected improved yield and selectivityExpected higher ratio
3-521 : 1.1 : 5Expected highest yield and selectivityExpected highest ratio
4011 : 1.1 : 5Data point to determine optimal timeData point to determine optimal time
5041 : 1.1 : 5Data point to determine optimal timeData point to determine optimal time
6021 : 1.5 : 5Data point to determine optimal reagent ratioData point to determine optimal reagent ratio

Visualizations

Experimental Workflow for 7-Methoxyquinoline Nitration

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_substrate Dissolve 7-Methoxyquinoline in conc. H2SO4 cool Cool Substrate Solution to -5°C prep_substrate->cool prep_nitrating Prepare Nitrating Mixture (HNO3 + H2SO4) addition Slowly Add Nitrating Mixture prep_nitrating->addition cool->addition react Stir at 0°C addition->react quench Quench on Ice react->quench neutralize Neutralize with NaHCO3 Solution quench->neutralize isolate Filter or Extract Crude Product neutralize->isolate purify Recrystallize or Column Chromatography isolate->purify

Caption: Step-by-step workflow for the nitration of 7-methoxyquinoline.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of This compound check_reaction Check Reaction Completion (TLC Analysis) start->check_reaction check_temp Review Reaction Temperature Control start->check_temp check_workup Examine Work-up Procedure start->check_workup incomplete Incomplete Reaction check_reaction->incomplete Starting Material Present decomposition Potential Decomposition check_temp->decomposition Temperature Spikes or Too High loss Product Loss During Work-up check_workup->loss Inefficient Extraction or Precipitation solution1 Increase Reaction Time or Temperature Slightly incomplete->solution1 solution2 Ensure Strict Low Temperature Control (-5 to 0°C) decomposition->solution2 solution3 Careful Neutralization and Thorough Extraction loss->solution3

References

Technical Support Center: Crystallization of 7-Methoxy-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the crystallization of 7-Methoxy-8-nitroquinoline. This guide includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and illustrative diagrams to address common challenges encountered during crystallization experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: No Crystals Are Forming

Question: I have prepared a solution of my this compound, but no crystals have formed after an extended period. What could be the issue?

Answer: The absence of crystal formation is a common issue and can stem from several factors:

  • Supersaturation not reached: The solution may not be sufficiently concentrated for nucleation to occur.[1]

  • Inappropriate solvent: The compound may be too soluble in the chosen solvent, preventing it from precipitating.[1]

  • Presence of impurities: Certain impurities can inhibit nucleation and crystal growth.[1]

  • Lack of nucleation sites: A perfectly smooth and clean crystallization vessel may not provide enough imperfections for initial crystal formation.[1]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the crystallization vessel with a glass rod to create microscopic imperfections that can serve as nucleation sites.[1]

    • Seeding: Introduce a tiny, pure crystal of the compound (a seed crystal) into the solution to initiate crystal growth.[1]

  • Increase Supersaturation:

    • Evaporation: Allow the solvent to evaporate slowly in a partially covered container.

    • Anti-Solvent Addition: Slowly add a solvent in which this compound is insoluble (an "anti-solvent") to the solution.[1]

  • Re-evaluate Solvent Choice: If the compound is too soluble, consider using a different solvent or a solvent mixture. Refer to the solubility data table below.

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Question: My this compound is precipitating as an oil rather than solid crystals. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the compound's melting point is lower than the temperature of the solution, or when the concentration of the solute is too high, causing it to come out of solution as a liquid.[2] Impurities can also promote oiling out.

Troubleshooting Steps:

  • Adjust the Temperature: Re-dissolve the oil by gently heating the solution. Allow it to cool more slowly.

  • Modify the Solvent System:

    • Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling. This can prevent the compound from precipitating out too early at a high temperature.

    • Consider using a different solvent or a mixture of solvents with a lower boiling point.

  • Reduce the Concentration: Add more solvent to the solution to decrease the concentration before attempting to crystallize again.

Issue 3: Crystals Are Very Small or Form Too Rapidly

Question: I am getting crystals, but they are very fine needles or a powder. How can I grow larger, higher-quality crystals?

Answer: Rapid crystallization often leads to small, impure crystals due to the entrapment of impurities.[2][3] The goal is to slow down the crystal growth process.

Troubleshooting Steps:

  • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly on a benchtop before moving it to an ice bath or refrigerator. Insulating the flask can also help.

  • Use a Solvent/Anti-Solvent System: Dissolve the compound in a "good" solvent and then slowly introduce an "anti-solvent" in which it is less soluble. This can be done through vapor diffusion.

  • Reduce the Rate of Evaporation: If using an evaporation technique, slow down the rate of solvent removal by using a container with a smaller opening.

Issue 4: The Crystal Yield is Very Low

Question: I have successfully obtained crystals, but the final yield is very low. How can I improve it?

Answer: A low yield can be due to several factors, including using too much solvent or incomplete precipitation.[2]

Troubleshooting Steps:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the compound.

  • Cool Thoroughly: Ensure the solution is cooled for a sufficient amount of time at a low temperature to maximize precipitation.

  • Recover from Mother Liquor: Concentrate the mother liquor (the solution remaining after filtration) and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure.

Data Presentation

Table 1: Solubility of 6-Methoxy-8-nitroquinoline in Common Solvents

Note: Data for the closely related compound 6-Methoxy-8-nitroquinoline is provided as a reference. The solubility of this compound is expected to be similar.

SolventSolubility at Room Temperature ( g/100 g)Solubility at Boiling Point ( g/100 g)
Methanol0.8[4]4.1[4]
Chloroform3.9[4]14.2[4]
EthanolSoluble-
DMSOSoluble[5]-
DimethylformamideSoluble-
Ethylene Dichloride-Recrystallization is possible[4]

Experimental Protocols

Protocol 1: Standard Recrystallization from a Single Solvent

  • Dissolution: In a flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., chloroform or ethylene dichloride) and heat the mixture to boiling while stirring.[4][6] Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are any insoluble impurities or activated charcoal, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[1]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and allow them to air dry.[1][6]

Protocol 2: Crystallization by Solvent/Anti-Solvent Method

  • Dissolution: Dissolve the this compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., DMSO, DMF).

  • Anti-Solvent Addition: Slowly add a pre-chilled "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., water or a non-polar solvent) dropwise to the solution while stirring until the solution becomes slightly turbid.

  • Induce Crystallization: If crystals do not form immediately, add a few more drops of the "good" solvent until the turbidity just disappears. Allow the solution to stand undisturbed. Crystals should form as the solvent environment slowly changes.

  • Isolation: Collect the crystals by vacuum filtration, wash with the anti-solvent, and dry.

Mandatory Visualization

Crystallization_Troubleshooting start Start: Dissolved this compound in hot solvent cool Cool the solution slowly start->cool observe Observe for crystal formation cool->observe crystals_ok Good crystals form observe->crystals_ok Yes no_crystals No crystals form observe->no_crystals No oil_out Compound oils out observe->oil_out Oils out small_crystals Small/impure crystals form observe->small_crystals Rapid formation end End: Pure crystals obtained crystals_ok->end ts_no_crystals Troubleshoot: No Crystals no_crystals->ts_no_crystals ts_oil_out Troubleshoot: Oiling Out oil_out->ts_oil_out ts_small_crystals Troubleshoot: Small Crystals small_crystals->ts_small_crystals induce_nucleation Induce Nucleation: - Scratch glass - Add seed crystal ts_no_crystals->induce_nucleation increase_concentration Increase Concentration: - Evaporate solvent - Add anti-solvent ts_no_crystals->increase_concentration induce_nucleation->cool increase_concentration->cool reheat_cool_slower Reheat to dissolve oil, then cool more slowly ts_oil_out->reheat_cool_slower change_solvent Modify solvent system: - Add more 'good' solvent - Use different solvent ts_oil_out->change_solvent reheat_cool_slower->cool change_solvent->start Restart slower_cooling Ensure very slow cooling ts_small_crystals->slower_cooling use_vapor_diffusion Use vapor diffusion with solvent/anti-solvent ts_small_crystals->use_vapor_diffusion slower_cooling->cool use_vapor_diffusion->observe Recrystallization_Workflow start Start: Crude this compound dissolve 1. Dissolve in minimum amount of hot solvent start->dissolve decolorize 2. Add activated charcoal (Optional) dissolve->decolorize hot_filter 3. Hot filtration to remove impurities decolorize->hot_filter Yes cool 4. Cool solution slowly to induce crystallization decolorize->cool No hot_filter->cool isolate 5. Isolate crystals via vacuum filtration cool->isolate wash 6. Wash crystals with cold solvent isolate->wash dry 7. Dry the pure crystals wash->dry end End: Pure this compound crystals dry->end

References

Technical Support Center: 7-Methoxy-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 7-Methoxy-8-nitroquinoline. It addresses potential issues related to the compound's degradation and offers troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific degradation data for this compound is limited in publicly available literature, based on the known metabolism of other nitroaromatic compounds, the primary degradation pathway is expected to be enzymatic nitroreduction.[1] This process involves the sequential reduction of the nitro group to nitroso, hydroxylamino, and finally amino derivatives. The hydroxylamino intermediate can be a particularly reactive species.

Q2: What are the potential hazardous degradation products I should be aware of?

A2: The degradation of this compound can lead to the formation of reactive intermediates. The hydroxylaminoquinoline derivative, formed during nitroreduction, is a potential carcinogen, similar to what is observed with related compounds like 4-nitroquinoline 1-oxide.[2] This intermediate can covalently bind to macromolecules such as DNA.[2] Additionally, the degradation process may generate reactive oxygen species (ROS), which can cause oxidative damage to cellular components.[2]

Q3: How can I minimize the degradation of this compound in my experiments?

A3: To minimize degradation, it is advisable to prepare fresh solutions of this compound for each experiment. Stock solutions should be stored in the dark at low temperatures to prevent photodegradation and thermal decomposition. Minimizing exposure to air can also reduce oxidative degradation. For cell-based assays, be aware that metabolic conversion by enzymes within the cells can lead to degradation.[2]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent analytical readings (e.g., HPLC, LC-MS) Compound degradation leading to the appearance of new peaks or changes in the main peak area.1. Analyze a freshly prepared standard to confirm the expected retention time and peak shape.2. Re-run your sample immediately after preparation to minimize degradation time.3. If degradation is suspected, use the HPLC protocol below to monitor the purity of your sample over time.
Higher-than-expected cytotoxicity in cell-based assays Formation of cytotoxic degradation products, such as the hydroxylamino intermediate or ROS.[2]1. Prepare fresh solutions of the compound immediately before treating the cells.2. Include appropriate controls to measure ROS production.3. Consider using a less metabolically active cell line to see if the cytotoxicity is reduced.
Variability in experimental results between batches Inconsistent purity or degradation of the this compound stock.1. Assess the purity of each new batch of the compound using an appropriate analytical method (e.g., HPLC, NMR).2. Store all batches under identical, optimal conditions (e.g., protected from light, low temperature).
Unexpected color change in solution Formation of colored degradation products.1. Monitor the UV-Vis spectrum of the solution over time to track the appearance of new chromophores.2. Attempt to identify the colored species using LC-MS or other spectroscopic techniques.

Hypothetical Degradation Data

Table 1: Hypothetical Degradation of this compound in a Biological Medium

Time (hours)This compound (%)7-Methoxy-8-hydroxylaminoquinoline (%)7-Methoxy-8-aminoquinoline (%)
010000
285105
6602515
12303535
2451580

Experimental Protocols

Protocol: HPLC Analysis of this compound and its Degradation Products

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • 0-5 min: 20% acetonitrile

    • 5-20 min: Gradient from 20% to 80% acetonitrile

    • 20-25 min: 80% acetonitrile

    • 25-30 min: Gradient back to 20% acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the sample in the initial mobile phase composition.

Visualizations

DegradationPathway parent This compound nitroso 7-Methoxy-8-nitrosoquinoline parent->nitroso Nitroreductase +2e-, +2H+ hydroxylamino 7-Methoxy-8-hydroxylaminoquinoline nitroso->hydroxylamino Nitroreductase +2e-, +2H+ amino 7-Methoxy-8-aminoquinoline hydroxylamino->amino Nitroreductase +2e-, +2H+ ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare fresh solution of This compound incubate Incubate under experimental conditions (e.g., with cells, light exposure) prep->incubate hplc HPLC analysis to quantify parent compound and products incubate->hplc ms LC-MS analysis for identification of intermediates hplc->ms pathway Elucidate degradation pathway ms->pathway kinetics Determine degradation kinetics pathway->kinetics

References

Technical Support Center: Scaling Up 7-Methoxy-8-nitroquinoline Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 7-Methoxy-8-nitroquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning from laboratory-scale experiments to larger-scale production. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your work.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the process. The primary method for synthesis is expected to be a modified Skraup reaction, which is known for its potential challenges.

Issue 1: Violent and Uncontrolled Exothermic Reaction

  • Question: My Skraup synthesis reaction is extremely vigorous and difficult to control, especially at a larger scale. How can I moderate it?

  • Answer: The Skraup synthesis is notoriously exothermic and can become dangerous if not properly managed.[1][2] To control the reaction:

    • Use a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) or boric acid is crucial to make the reaction less violent by extending it over a longer period.[1][2]

    • Controlled Reagent Addition: The order of reagent addition is critical. Ensure that the moderator is well-dispersed in the mixture of the aniline precursor and glycerol before the slow, dropwise addition of concentrated sulfuric acid.[2]

    • Efficient Cooling and Stirring: Employ a robust cooling system (e.g., an ice-salt bath or a chiller) and ensure efficient mechanical stirring to dissipate heat and prevent the formation of localized hot spots.[1]

    • Gradual Heating: Initially, heat the mixture gently to initiate the reaction. Once the exotherm begins, remove the external heat source and allow the reaction's own heat to sustain it. Reapply heat only after the initial vigorous phase has subsided.[3]

Issue 2: Significant Tar and Polymeric Byproduct Formation

  • Question: I am observing a large amount of a thick, dark tar in my reaction mixture, which is complicating product isolation and reducing my yield. What is the cause, and how can I minimize it?

  • Answer: Tar formation is a common side reaction in the Skraup synthesis due to the harsh acidic and oxidizing conditions that can cause polymerization of reactants and intermediates.[1][4] To mitigate this:

    • Optimize Temperature: Avoid excessively high reaction temperatures, which promote polymerization.[4]

    • Use a Moderator: As with controlling the exotherm, ferrous sulfate can also help reduce charring and tar formation.[1]

    • Purification Strategy: For the work-up, steam distillation of the crude product can be an effective method to separate the volatile quinoline derivative from the non-volatile tar.[4][5]

Issue 3: Low Yield of this compound

  • Question: My product yield is consistently low, even when the reaction appears to run to completion. What are the potential causes and solutions?

  • Answer: Low yields can stem from several factors beyond tar formation:

    • Incomplete Reaction: Ensure the reaction is heated for a sufficient duration after the initial exotherm. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.[4]

    • Substituent Effects: The methoxy group on the aniline precursor influences its reactivity. While generally favorable, the specific reaction conditions (temperature, time, reagent ratios) may need to be optimized.

    • Oxidizing Agent: The choice and amount of the oxidizing agent (e.g., nitrobenzene, arsenic acid) can impact the yield. While arsenic acid may lead to a less violent reaction, nitrobenzene is also commonly used.[6]

    • Inefficient Purification: Loss of product during work-up and purification can significantly reduce the final yield. An optimized extraction and crystallization or chromatographic procedure is essential.

Issue 4: Difficulty in Product Purification and Isolation

  • Question: I am struggling to obtain a pure product. The crude material is an oily or gummy substance, and crystallization is challenging.

  • Answer: The crude product of a Skraup reaction is often impure.[7] Consider the following purification strategies:

    • Initial Cleanup: As mentioned, steam distillation can be a valuable first step to remove tar.[5]

    • Extraction: After neutralization, a thorough extraction with a suitable organic solvent (e.g., diethyl ether, dichloromethane) is necessary.[5]

    • Crystallization: If direct crystallization is difficult, consider using a different solvent system or performing a preliminary purification by column chromatography. For a similar compound, 6-methoxy-8-nitroquinoline, recrystallization from chloroform or ethylene dichloride has been reported.

    • pH Adjustment: For quinoline derivatives, adjusting the pH during workup can be critical for separation from acidic or basic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound via the Skraup reaction? A1: The primary safety concern is the highly exothermic nature of the reaction, which can lead to a runaway reaction if not properly controlled.[3] It is essential to have adequate cooling capacity, controlled addition of reagents, and a reaction vessel that can accommodate potential foaming and vigorous boiling. The use of a blast shield is highly recommended.[3] Additionally, the reagents used, such as concentrated sulfuric acid and potentially hazardous oxidizing agents, require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[8]

Q2: How can I monitor the progress of the Skraup reaction at a larger scale? A2: At a larger scale, taking aliquots for analysis can be more challenging. However, it is still crucial for process control. Techniques like TLC or GC-MS can be used to monitor the disappearance of the starting aniline derivative and the appearance of the product.[5] For process monitoring, temperature probes are essential to track the exotherm and ensure the reaction stays within the desired temperature range.

Q3: What are the likely isomeric byproducts in the synthesis of this compound? A3: The Skraup synthesis with a meta-substituted aniline, such as m-anisidine (3-methoxyaniline), which would be a precursor to the 7-methoxyquinoline core, can potentially lead to the formation of the 5-methoxyquinoline isomer. The subsequent nitration step is generally directed to the 8-position on the 7-methoxyquinoline due to the activating effect of the methoxy group. However, small amounts of other nitro isomers could form. Analytical methods like NMR and GC-MS are essential for identifying and quantifying these impurities.[5]

Q4: Are there alternative, potentially safer, synthetic routes to this compound for large-scale production? A4: While the Skraup synthesis is a classical and widely used method, other named reactions for quinoline synthesis exist, such as the Doebner-von Miller, Combes, and Friedländer syntheses.[9] The suitability of these alternatives would depend on the availability and cost of the starting materials and whether they offer better control and yield for this specific substituted quinoline. For instance, a multi-step synthesis starting from a pre-formed quinoline core and introducing the methoxy and nitro groups sequentially could also be explored to avoid the hazards of the Skraup reaction.

Quantitative Data

The following tables summarize typical reaction parameters and expected outcomes for Skraup-type syntheses of related methoxy- and nitro-quinolines. This data can serve as a starting point for the optimization of this compound production.

Table 1: Reaction Parameters for Skraup Synthesis of Methoxy-Nitroquinolines (Lab Scale)

Parameter6-Methoxy-8-nitroquinoline[8]7-Methyl-8-nitroquinoline[5]
Aniline Derivative 3-Nitro-4-aminoanisolem-Toluidine (for 7-methylquinoline)
Dehydrating Agent Concentrated Sulfuric AcidConcentrated Sulfuric Acid
Glycerol Source GlycerolGlycerol
Oxidizing Agent Arsenic OxideNitrobenzene
Moderator Not explicitly stated, but temperature control is emphasizedFerrous Sulfate
Reaction Temperature 105-123°CReflux
Reaction Time Several hoursSeveral hours

Table 2: Reported Yields and Purity for Analogous Compounds

CompoundReported YieldPurity/CharacterizationScaleReference
6-Methoxy-8-nitroquinoline65-76%Melting Point: 158-160°CLarge Lab Scale (5-L flask)[8]
7-Methyl-8-nitroquinoline99% (from 7-methylquinoline)NMR, GC-MS, IR, Elemental AnalysisLab Scale (57g of 7-methylquinoline)[5]
8-Nitroquinoline32% (after separation)96.3% by HPLC (initial), 99.6% after crystallizationNot specified

Experimental Protocols

The following are detailed, generalized methodologies for the key steps in the synthesis of this compound, based on established procedures for similar compounds. Note: These protocols will likely require optimization for the specific target compound and scale of production.

Protocol 1: Skraup Synthesis of 7-Methoxyquinoline (Generalized)

  • Reaction Setup: In a multi-necked round-bottom flask of appropriate size (at least 3-4 times the reaction volume) equipped with a high-torque mechanical stirrer, a dropping funnel, a reflux condenser, and a thermometer, add the aniline precursor (e.g., m-anisidine), glycerol, and a moderator (e.g., ferrous sulfate).

  • Acid Addition: With vigorous stirring and cooling in an ice bath, slowly add concentrated sulfuric acid through the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below a specified limit.

  • Initiation and Reflux: After the acid addition is complete, gently heat the mixture to initiate the reaction. Once the exothermic reaction begins (indicated by a rapid temperature increase and boiling), immediately remove the external heat source.

  • Completion: After the initial exotherm subsides, heat the mixture to a gentle reflux for several hours to ensure the reaction goes to completion. Monitor the reaction by TLC or GC.

  • Work-up: Allow the reaction mixture to cool. Carefully dilute with water and then neutralize with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) while cooling in an ice bath.

  • Isolation: The crude 7-methoxyquinoline can be isolated by steam distillation followed by extraction of the distillate with an organic solvent. The combined organic layers are then dried and the solvent is removed under reduced pressure.

Protocol 2: Nitration of 7-Methoxyquinoline (Generalized)

  • Acidic Solution: In a flask equipped with a mechanical stirrer and cooled to -5 to 0°C, add the crude or purified 7-methoxyquinoline to an excess of concentrated sulfuric acid.

  • Nitrating Mixture: Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, and cool it separately.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the solution of 7-methoxyquinoline in sulfuric acid, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a short period, then let it warm to room temperature and stir for an additional 1-2 hours.

  • Quenching and Precipitation: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The this compound product should precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or chloroform).

Visualizations

Diagram 1: General Workflow for this compound Synthesis

G cluster_0 Step 1: Skraup Reaction cluster_1 Step 2: Nitration cluster_2 Step 3: Purification m-Anisidine m-Anisidine Skraup Skraup Synthesis (Exothermic Reaction) m-Anisidine->Skraup Glycerol Glycerol Glycerol->Skraup H2SO4 H2SO4 H2SO4->Skraup Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene) Oxidizing_Agent->Skraup Crude_7MQ Crude 7-Methoxyquinoline Skraup->Crude_7MQ Nitration Nitration Crude_7MQ->Nitration HNO3_H2SO4 Fuming HNO3 / H2SO4 HNO3_H2SO4->Nitration Crude_Product Crude this compound Nitration->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A generalized two-step synthesis and purification workflow for this compound.

Diagram 2: Troubleshooting Logic for Skraup Reaction Scale-up

G Start Start Scale-up Problem Problem Encountered? Start->Problem Violent_Exotherm Violent Exotherm Problem->Violent_Exotherm Yes Tar_Formation Excessive Tar Formation Problem->Tar_Formation Yes Low_Yield Low Product Yield Problem->Low_Yield Yes Continue Continue Process Problem->Continue No Solution_Exotherm - Add Moderator (FeSO4) - Slow H2SO4 Addition - Improve Cooling/Stirring Violent_Exotherm->Solution_Exotherm Solution_Tar - Optimize Temperature - Use Moderator - Consider Steam Distillation Tar_Formation->Solution_Tar Solution_Yield - Increase Reaction Time/Temp - Optimize Work-up - Check Reagent Purity Low_Yield->Solution_Yield Solution_Exotherm->Continue Solution_Tar->Continue Solution_Yield->Continue

Caption: A logical flowchart for troubleshooting common issues in the Skraup reaction scale-up.

References

Technical Support Center: Analytical Standard Preparation for 7-Methoxy-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation of analytical standards for 7-Methoxy-8-nitroquinoline. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

A1: this compound is a quinoline derivative with the following properties:

PropertyValueReference
Chemical Formula C₁₀H₈N₂O₃[1][2]
Molecular Weight 204.18 g/mol [1][2]
CAS Number 83010-83-7[3]
Appearance Solid, likely a white to light yellow powder or crystal[4]

Q2: What solvents are recommended for dissolving this compound?

  • Dimethyl sulfoxide (DMSO): Generally a good solvent for a wide range of organic compounds.[4][6]

  • Methanol: A common solvent for preparing stock solutions.[5]

  • Acetonitrile: A versatile solvent, often used in mobile phases for chromatography.

  • Chloroform: Has been shown to be a good solvent for a similar compound.[5]

It is always recommended to perform a small-scale solubility test before preparing a stock solution.

Q3: What are the recommended storage conditions for this compound and its solutions?

A3: To ensure the stability of this compound, the following storage conditions are recommended:

FormStorage ConditionsRationale
Solid Store in a cool, dry, and dark place. A refrigerator (2-8 °C) is often suitable. Keep the container tightly sealed.Protects from light, moisture, and heat, which can cause degradation.[7]
Stock Solution Store at low temperatures (-20 °C or -80 °C) in amber vials to protect from light. Avoid repeated freeze-thaw cycles.Minimizes solvent evaporation and degradation from light and temperature fluctuations.[7]

Nitroquinoline derivatives can be susceptible to photodegradation, so protection from light is crucial.[7]

Experimental Protocols

Preparation of a 1 mg/mL Stock Solution in Methanol

Materials:

  • This compound powder

  • HPLC-grade methanol

  • Calibrated analytical balance

  • Class A volumetric flask (e.g., 10 mL)

  • Sonicator

  • Amber glass vial for storage

Procedure:

  • Weighing: Accurately weigh approximately 10 mg of this compound powder using a calibrated analytical balance. Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed powder to a 10 mL volumetric flask.

  • Solvent Addition: Add approximately 7-8 mL of HPLC-grade methanol to the volumetric flask.

  • Sonication: Gently swirl the flask to wet the powder, then place it in a sonicator for 5-10 minutes to ensure complete dissolution.

  • Volume Adjustment: Once the solid is completely dissolved and the solution has returned to room temperature, carefully add methanol to the flask until the bottom of the meniscus is level with the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a labeled amber glass vial and store it at -20 °C.

Preparation of Working Standards

Working standards can be prepared by diluting the stock solution with the appropriate solvent (e.g., mobile phase for chromatography). For example, to prepare a 10 µg/mL working standard from a 1 mg/mL stock solution, you would perform a 1:100 dilution.

Troubleshooting Guide

IssuePossible Cause(s)Troubleshooting Steps
Incomplete Dissolution of the Standard - Insufficient solvent volume.- Inappropriate solvent.- Low temperature affecting solubility.- Ensure the correct solvent-to-solute ratio is used.- Try a different recommended solvent (e.g., DMSO).- Gently warm the solution or use sonication to aid dissolution.[5]
Precipitation of the Standard from Solution - The solution is supersaturated.- The temperature of the solution has decreased significantly.- Solvent evaporation.- Prepare a more dilute stock solution.- Store the solution at a constant, appropriate temperature.- Ensure the storage vial is tightly sealed.
Inconsistent Analytical Results - Degradation of the standard solution.- Inaccurate pipetting during dilution.- Contamination of the standard.- Prepare fresh standard solutions regularly and store them properly.[7]- Use calibrated pipettes and proper pipetting techniques.- Use high-purity solvents and clean glassware.
Appearance of Unexpected Peaks in Chromatogram - Degradation of the analyte.- Presence of impurities in the standard material.- Contamination from the solvent or analytical system.- Perform forced degradation studies to identify potential degradation products.- Check the certificate of analysis for the purity of the standard.- Run a blank analysis of the solvent to check for contamination.

Data Presentation

The following tables provide hypothetical quantitative data for an HPLC-UV method for the analysis of this compound, based on typical performance characteristics for similar compounds.

Table 1: HPLC Method Parameters (Hypothetical)

ParameterValue
Column C18 reverse-phase (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm
Column Temperature 30 °C

Table 2: Method Validation Data (Hypothetical)

ParameterResult
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%

Mandatory Visualization

Analytical_Standard_Preparation_Workflow cluster_prep Preparation of Stock Solution cluster_storage Storage cluster_working Preparation of Working Standards cluster_analysis Analysis weigh 1. Weighing Accurately weigh ~10 mg of This compound dissolve 2. Dissolution Transfer to a 10 mL volumetric flask and add ~8 mL of methanol weigh->dissolve Transfer powder sonicate 3. Sonication Sonicate for 5-10 minutes to ensure complete dissolution dissolve->sonicate adjust 4. Volume Adjustment Bring to volume with methanol at room temperature sonicate->adjust homogenize 5. Homogenization Cap and invert the flask several times adjust->homogenize store_stock Store Stock Solution Transfer to an amber vial and store at -20°C homogenize->store_stock Transfer solution dilute Dilute Stock Solution Perform serial dilutions to obtain desired concentrations store_stock->dilute Use as needed analyze Inject into Analytical Instrument (e.g., HPLC, LC-MS) dilute->analyze

Caption: Workflow for the preparation of this compound analytical standards.

References

Validation & Comparative

Comparative Biological Activity of 7-Methoxy-8-nitroquinoline Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of quinoline analogs, with a specific focus on inferring the potential activities of 7-Methoxy-8-nitroquinoline derivatives. Due to a lack of comprehensive studies on a homologous series of this compound analogs, this guide synthesizes data from structurally related compounds to provide insights into their potential anticancer and antimicrobial properties.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of various substituents onto the quinoline ring allows for the fine-tuning of their pharmacological profiles. This guide focuses on analogs featuring a methoxy group at the 7-position and a nitro group at the 8-position, exploring how additional modifications may influence their biological efficacy.

Inferred Anticancer Activity: A Comparative Look

While direct comparative data for a series of this compound analogs is limited, we can infer structure-activity relationships (SAR) by examining related substituted quinolines. The following table summarizes the anticancer activity of various methoxy and nitro-substituted quinoline derivatives against several human cancer cell lines.

Table 1: Anticancer Activity of Representative Methoxy and Nitro-Substituted Quinoline Analogs

Compound IDQuinoline SubstitutionCancer Cell LineIC50 (µM)
8-Methoxy-4-anilinoquinoline derivative (2i) 8-Methoxy, 4-anilinoHeLa (Cervical Cancer)7.15
BGC-823 (Gastric Carcinoma)4.65
Nitroxoline 8-Hydroxy, 5-NitroProstate CancerNot specified
Bladder CancerNot specified
GliomaNot specified
7-Chloro-6-nitroquinoline analog (1c) 7-Chloro, 6-Nitro, 4-hydrazoneSNB-75 (CNS Cancer)1.38
7-Chloro-6-nitroquinoline analog (1d) 7-Chloro, 6-Nitro, 4-hydrazoneBT-549 (Breast Cancer)1.55
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) 8-Hydroxy, 5-sulfonamideC-32 (Amelanotic Melanoma)Comparable to cisplatin/doxorubicin
MDA-MB-231 (Breast Adenocarcinoma)Comparable to cisplatin/doxorubicin
A549 (Lung Adenocarcinoma)Comparable to cisplatin/doxorubicin

Inferred Antimicrobial Activity: A Comparative Look

Similarly, the antimicrobial potential of this compound analogs can be extrapolated from related structures. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency.

Table 2: Antimicrobial Activity of Representative Methoxy and Nitro-Substituted Quinoline Analogs

Compound IDQuinoline SubstitutionMicrobial StrainMIC (µg/mL)
8-Methoxyquinoline 8-MethoxyBacillus subtilisStrong activity
Salmonella spp.Strong activity
Salmonella typhiStrong activity
Aspergillus flavusStrong activity
Aspergillus nigerStrong activity
5-Nitro-8-Methoxyquinoline 5-Nitro, 8-MethoxyVarious bacteria and fungiLess active than 8-Methoxyquinoline
Nitroxoline 8-Hydroxy, 5-NitroAeromonas hydrophila5.26 µM
Pseudomonas aeruginosa84.14 µM
4-((7-methoxyquinolin-4-yl) amino)-N-(pyrimidin-2-yl)benzenesulfonamide (3l) 7-Methoxy, 4-amino-benzenesulfonamideE. coliInhibition zone: 21 mm
C. albicansInhibition zone: 18 mm

Potential Signaling Pathways

Based on studies of related quinoline derivatives, the anticancer activity of this compound analogs may involve the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and p53 signaling pathways are plausible targets.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Inhibition mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline This compound Analog (Proposed) Quinoline->PI3K Inhibition? Quinoline->Akt Inhibition? Quinoline->mTORC1 Inhibition?

Caption: Proposed mechanism of action via the PI3K/Akt/mTOR signaling pathway.

p53_Pathway DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Activation MDM2 MDM2 p53->MDM2 Activation Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 Inhibition Quinoline This compound Analog (Proposed) Quinoline->p53 Activation?

Caption: Potential involvement of the p53 tumor suppressor pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of quinoline analogs.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the this compound analogs for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell_Culture 1. Seed cells in 96-well plate Incubation1 2. Incubate 24h Cell_Culture->Incubation1 Add_Compound 3. Add quinoline analogs Incubation1->Add_Compound Incubation2 4. Incubate 48-72h Add_Compound->Incubation2 Add_MTT 5. Add MTT solution Incubation2->Add_MTT Incubation3 6. Incubate 4h Add_MTT->Incubation3 Add_DMSO 7. Add DMSO Incubation3->Add_DMSO Read_Absorbance 8. Read absorbance at 570 nm Add_DMSO->Read_Absorbance

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.[3]

  • Serial Dilution: The this compound analogs are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.[2]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

Conclusion

While direct and extensive structure-activity relationship studies on a wide array of this compound analogs are not yet available in a single comprehensive source, by examining experimental data from related compounds, we can infer key structural determinants for anticancer and antimicrobial potency. The presence of the methoxy and nitro groups on the quinoline core suggests that these compounds are promising candidates for further investigation. The provided experimental protocols offer a foundation for the biological evaluation of newly synthesized this compound analogs. Further research is warranted to fully elucidate their mechanisms of action and therapeutic potential.

References

Validating the Enigmatic Mechanism of 7-Methoxy-8-nitroquinoline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the potential mechanisms of action of 7-Methoxy-8-nitroquinoline. Due to the limited direct experimental data on this specific compound, this guide draws upon the established activities of structurally similar quinoline derivatives to propose and validate its potential therapeutic pathways. Detailed experimental protocols and comparative data from related compounds are presented to facilitate further investigation.

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial effects. This compound, a member of this versatile family, holds therapeutic promise, yet its precise mechanism of action remains to be fully elucidated. This guide explores three potential mechanisms—Topoisomerase I inhibition, modulation of the PI3K/AKT signaling pathway, and induction of reactive oxygen species (ROS)—by comparing the known activities of related quinoline compounds.

Comparative Cytotoxicity of Quinoline Derivatives

To contextualize the potential potency of this compound, the following table summarizes the cytotoxic activities (IC50 values) of various quinoline derivatives against a panel of cancer cell lines. This data, gathered from multiple studies, highlights the broad anticancer potential within this compound class.

Compound/DerivativeCancer Cell LineIC50 (µM)
4-Anilino-8-methoxyquinoline (Compound 2i) HeLa (Cervical)7.15[1]
BGC-823 (Gastric)4.65[1]
Nitroxoline (8-hydroxy-5-nitroquinoline) Raji (Lymphoma)0.438
Doxorubicin (Reference) IMR-32 (Neuroblastoma)0.02[2]
MCF7 (Breast)1.2[3]
HeLa (Cervical)2.92[4]
Indenoisoquinoline (Topoisomerase I Inhibitor) Multiple Cell LinesLow nanomolar

Proposed Mechanisms of Action and Experimental Validation

Based on the activities of structurally related compounds, three primary mechanisms of action are proposed for this compound. Detailed experimental protocols are provided to enable researchers to validate these hypotheses.

Topoisomerase I Inhibition

Several quinoline-based compounds have been identified as inhibitors of Topoisomerase I, an essential enzyme involved in DNA replication and transcription.[5][6] Inhibition of this enzyme leads to DNA damage and ultimately, apoptosis in cancer cells.

This assay determines the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • This compound and reference inhibitor (e.g., Camptothecin)

  • Agarose gel, electrophoresis buffer, and DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Prepare reaction mixtures containing assay buffer, supercoiled DNA, and varying concentrations of this compound or the reference inhibitor.

  • Initiate the reaction by adding human Topoisomerase I to each mixture.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution/loading dye (e.g., containing SDS and proteinase K).

  • Analyze the DNA topology by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light and quantify the amount of supercoiled and relaxed DNA to determine the extent of inhibition.

cluster_workflow Topoisomerase I Inhibition Assay Workflow Start Start Prepare Reaction Mix Prepare Reaction Mix Start->Prepare Reaction Mix Add Topoisomerase I Add Topoisomerase I Prepare Reaction Mix->Add Topoisomerase I Incubate 37°C Incubate 37°C Add Topoisomerase I->Incubate 37°C Stop Reaction Stop Reaction Incubate 37°C->Stop Reaction Agarose Gel Electrophoresis Agarose Gel Electrophoresis Stop Reaction->Agarose Gel Electrophoresis Visualize & Quantify Visualize & Quantify Agarose Gel Electrophoresis->Visualize & Quantify End End Visualize & Quantify->End cluster_pathway PI3K/AKT Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Promotes This compound This compound This compound->PI3K Inhibits? This compound->AKT Inhibits? cluster_workflow ROS Production Assay Workflow Start Start Culture & Treat Cells Culture & Treat Cells Start->Culture & Treat Cells Load with DCFH-DA Load with DCFH-DA Culture & Treat Cells->Load with DCFH-DA Incubate Incubate Load with DCFH-DA->Incubate Wash Cells Wash Cells Incubate->Wash Cells Measure Fluorescence Measure Fluorescence Wash Cells->Measure Fluorescence End End Measure Fluorescence->End

References

Comparative Guide to Monoamine Oxidase (MAO) Assays: Evaluating Specificity and Cross-Reactivity with a Focus on Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common assay formats for determining the activity of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). It is designed to help researchers select the most appropriate assay for their needs, with a particular focus on understanding potential cross-reactivity, using 7-Methoxy-8-nitroquinoline as a representative quinoline-derived test compound. Due to the absence of direct experimental data for this compound in the scientific literature, this guide will draw comparisons with well-characterized MAO inhibitors and substrates to highlight key performance differences and potential challenges in data interpretation.

Introduction to Monoamine Oxidases and Their Inhibition

Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of monoamines, including crucial neurotransmitters like serotonin, dopamine, and norepinephrine.[1][2][3] Two isoforms, MAO-A and MAO-B, are important drug targets for the treatment of depression and neurodegenerative diseases.[4][5] The development of selective inhibitors for these isoforms is a key objective in medicinal chemistry. Quinoline derivatives represent a class of compounds with diverse biological activities, and their potential to interact with MAOs is of significant interest.

Comparison of MAO Assay Technologies

The selection of an appropriate assay is critical for accurately determining the potency and selectivity of potential MAO inhibitors. The two most common in vitro methods are fluorescent and bioluminescent assays.

Table 1: Comparison of MAO Assay Platforms

FeatureFluorescent AssayBioluminescent Assay (MAO-Glo™)
Principle Detection of H₂O₂ production via a fluorogenic probe (e.g., Amplex® Red) or direct measurement of a fluorescent product from a substrate like kynuramine.[6]Two-step assay where MAO converts a pro-luciferin substrate to luciferin, which is then detected by luciferase.[7][8][9][10]
Sensitivity GoodHigh (>100x more sensitive than fluorescent methods).[8][11]
Signal Stability Signal develops over time and may require kinetic reads.Stable "glow-type" signal with a half-life of over 5 hours.[7][12]
Compound Interference Susceptible to interference from colored or fluorescent compounds.Less prone to interference from colored or fluorescent compounds.[13]
Assay Steps Typically a single addition step.Two addition steps (substrate, then detection reagent).[7][12]
Throughput HighHigh
Example Kits Amplex® Red Monoamine Oxidase Assay Kit, Monoamine Oxidase Assay Kit (Fluorometric)MAO-Glo™ Assay

Evaluating Inhibitor Potency and Selectivity

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), while its binding affinity is represented by the inhibition constant (Kᵢ). Selectivity is determined by comparing the IC₅₀ or Kᵢ values for MAO-A and MAO-B.

Table 2: In Vitro Inhibitory Activity of Selected Compounds against MAO-A and MAO-B

CompoundTypeMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (MAO-B/MAO-A)
This compound Hypothetical Test Compound To Be Determined To Be Determined To Be Determined
ClorgylineIrreversible MAO-A Inhibitor~11[14]-Highly MAO-A Selective
PargylineIrreversible MAO-B Inhibitor-~404[14]Highly MAO-B Selective
HarmalineReversible MAO-A Inhibitor2.3[15]59,000[15]25,652
LazabemideReversible MAO-B Inhibitor125,000[15]18[15]0.000144
QuercetinNatural Flavonoid1,520[6]-MAO-A Selective
GenisteinNatural Flavonoid-650[6]MAO-B Selective

Experimental Protocols

Bioluminescent Monoamine Oxidase Assay (MAO-Glo™ Protocol)

This protocol is adapted from the Promega MAO-Glo™ Assay Technical Bulletin.[7][12]

Materials:

  • MAO-Glo™ Assay Kit (containing MAO substrate, MAO reaction buffer, Luciferin Detection Reagent)

  • Recombinant human MAO-A or MAO-B

  • Test compound (e.g., this compound) and control inhibitors

  • White, opaque 96-well or 384-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Prepare 2X Enzyme Solution: Dilute recombinant MAO-A or MAO-B in MAO reaction buffer to the desired concentration.

  • Prepare 4X Test Compound Dilutions: Serially dilute the test compound and control inhibitors in MAO reaction buffer.

  • Add Reagents to Plate:

    • Add 12.5 µL of 4X test compound dilution to the appropriate wells.

    • Add 25 µL of 2X enzyme solution to initiate the reaction. For negative controls, add 25 µL of MAO reaction buffer without the enzyme.

  • Incubate: Incubate the plate at room temperature for 60 minutes.

  • Add Detection Reagent: Add 50 µL of reconstituted Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the luminescent signal.

  • Incubate: Incubate at room temperature for 20 minutes to stabilize the signal.

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Fluorescent Monoamine Oxidase Assay (Kynuramine Substrate)

This protocol is based on a common method for measuring MAO activity.[6]

Materials:

  • Recombinant human MAO-A or MAO-B

  • Kynuramine (substrate)

  • Test compound (e.g., this compound) and control inhibitors

  • Phosphate buffer (pH 7.4)

  • Black 96-well or 384-well plates suitable for fluorescence measurements

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Prepare solutions of MAO enzyme, kynuramine, and test compounds in phosphate buffer.

  • Add Reagents to Plate:

    • Add test compound and enzyme solution to the wells.

    • Pre-incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Add kynuramine solution to each well to start the reaction. Final concentrations of kynuramine are typically around the Kₘ value for each enzyme isoform.

  • Incubate: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Measure Fluorescence: Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.[6]

  • Data Analysis: Determine the rate of reaction from the fluorescence signal. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Visualizing Assay Workflows and Mechanisms

MAO_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme MAO Enzyme ReactionMix Incubate Enzyme + Compound Enzyme->ReactionMix Compound Test Compound Compound->ReactionMix Substrate Substrate (Pro-luciferin or Kynuramine) AddSubstrate Add Substrate Substrate->AddSubstrate ReactionMix->AddSubstrate IncubateReaction Incubate AddSubstrate->IncubateReaction AddDetectionReagent Add Detection Reagent (Biolum.) IncubateReaction->AddDetectionReagent Bioluminescent Assay MeasureSignal Measure Signal (Luminescence or Fluorescence) IncubateReaction->MeasureSignal Fluorescent Assay AddDetectionReagent->MeasureSignal

Caption: Generalized workflow for in vitro MAO inhibition assays.

MAO_Inhibition_Pathway cluster_catalysis MAO Catalytic Cycle cluster_inhibition Inhibition MAO_FAD MAO (FAD) MAO_FADH2 MAO (FADH2) MAO_FAD->MAO_FADH2 Oxidation H2O2 H₂O₂ MAO_FAD->H2O2 Amine Monoamine Substrate Amine->MAO_FAD Oxidation Product Aldehyde Product MAO_FADH2->MAO_FAD Reduction MAO_FADH2->Product O2 O₂ O2->MAO_FADH2 Inhibitor Inhibitor (e.g., this compound) Inhibitor->MAO_FAD Binding to active site

Caption: Simplified schematic of the MAO catalytic cycle and mechanism of competitive inhibition.

Conclusion

The choice between a fluorescent and a bioluminescent assay for measuring MAO activity depends on several factors, including the required sensitivity and the potential for compound interference. Bioluminescent assays, such as the MAO-Glo™ system, generally offer higher sensitivity and are less susceptible to interference from colored or fluorescent test compounds.[9][11]

For a novel compound like this compound, it is crucial to perform dose-response studies against both MAO-A and MAO-B to determine its IC₅₀ values and selectivity. Given its quinoline structure, there is a potential for fluorescence interference, which would favor the use of a bioluminescent assay format for initial screening. Subsequent kinetic studies would be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, reversible, or irreversible). By comparing the results to well-characterized inhibitors, researchers can effectively profile the activity of new chemical entities and identify promising candidates for further development.

References

A Comparative Guide to 7-Methoxy-8-nitroquinoline and 6-Methoxy-8-nitroquinoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug discovery, substituted quinolines represent a privileged scaffold, forming the core of numerous therapeutic agents. Among these, methoxy- and nitro-substituted quinolines are of particular interest due to their potential as intermediates in the synthesis of bioactive molecules. This guide provides a detailed comparison of two positional isomers: 7-Methoxy-8-nitroquinoline and 6-Methoxy-8-nitroquinoline, offering insights into their properties, synthesis, and potential applications.

Physicochemical Properties

Property6-Methoxy-8-nitroquinolineThis compound
CAS Number 85-81-483010-83-7[1]
Molecular Formula C₁₀H₈N₂O₃C₁₀H₈N₂O₃[1]
Molecular Weight 204.18 g/mol 204.19 g/mol [1]
Appearance Pale-Yellow Solid[1] or light-tan crystals[2]Pale-Yellow Solid (reported by supplier)[1]
Melting Point 158-160 °CNot available
Purity 99% (commercially available)Not specified
Solubility Methanol (0.8 g/100g at RT, 4.1 g/100g at BP), Chloroform (3.9 g/100g at RT, 14.2 g/100g at BP)[2]Not available

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds. While extensive data is available for 6-Methoxy-8-nitroquinoline, similar public domain data for this compound is scarce.

Spectroscopic Data6-Methoxy-8-nitroquinolineThis compound
¹H NMR Data available and consistent with structureNot available in public literature
¹³C NMR Data availableNot available in public literature
Mass Spectrometry Data availableNot available in public literature
Infrared (IR) Spectroscopy Data availableNot available in public literature

Synthesis and Reactivity

The synthesis of substituted quinolines often involves classical methods such as the Skraup-Doebner-von Miller reaction.

Synthesis of 6-Methoxy-8-nitroquinoline

A well-established and detailed protocol for the synthesis of 6-Methoxy-8-nitroquinoline is available from Organic Syntheses. The reaction involves the cyclization of 4-methoxy-2-nitroaniline with glycerol in the presence of an oxidizing agent and sulfuric acid.

Hypothetical Synthesis of this compound

A plausible synthetic route to this compound would likely involve a two-step process: the Skraup synthesis of 7-methoxyquinoline from m-anisidine, followed by nitration. The methoxy group at the 7-position is expected to direct the nitration to the 8-position. This is analogous to the synthesis of 7-methyl-8-nitroquinoline from m-toluidine.[3]

Experimental Protocols

Protocol 1: Synthesis of 6-Methoxy-8-nitroquinoline (Skraup Synthesis)

This protocol is adapted from a procedure published in Organic Syntheses.[2]

Materials:

  • 3-Nitro-4-aminoanisole

  • Glycerol (U.S.P. grade)

  • Arsenic pentoxide (powdered)

  • Concentrated sulfuric acid (sp. gr. 1.84)

  • Concentrated ammonium hydroxide (sp. gr. 0.9)

  • Chloroform

  • Methanol

  • Decolorizing carbon

Procedure:

  • In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, add 588 g (3.5 moles) of 3-nitro-4-aminoanisole, 1.2 kg (13 moles) of glycerol, and 588 g (2.45 moles) of powdered arsenic pentoxide.

  • With vigorous stirring, slowly add 315 mL (5.9 moles) of concentrated sulfuric acid. The temperature will rise to 65–70°C.

  • Heat the mixture to 117–119°C.

  • Slowly add an additional 236 mL of concentrated sulfuric acid over 2.5–3.5 hours, maintaining the temperature at 117–119°C.

  • After the addition is complete, maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.

  • Cool the reaction mixture below 100°C and dilute with 1.5 L of water.

  • Pour the diluted mixture into a mixture of 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice with stirring.

  • Filter the resulting slurry and wash the precipitate with water.

  • Stir the crude product with 1 L of methanol and filter. Repeat this washing step.

  • Purify the crude product by recrystallization from chloroform with the aid of decolorizing carbon.

Yield: 65–76%

Protocol 2: Hypothetical Synthesis of this compound

This proposed protocol is based on the synthesis of 7-methyl-8-nitroquinoline and general knowledge of quinoline chemistry.[3]

Step 1: Synthesis of 7-Methoxyquinoline (Skraup Synthesis)

  • In a round-bottom flask, combine m-anisidine, glycerol, an oxidizing agent (e.g., nitrobenzene or arsenic acid), and a dehydrating agent (e.g., concentrated sulfuric acid).

  • Heat the mixture under reflux. The reaction is exothermic and requires careful temperature control.

  • After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide).

  • Isolate the crude 7-methoxyquinoline by steam distillation or solvent extraction.

  • Purify the product by distillation or chromatography.

Step 2: Nitration of 7-Methoxyquinoline

  • Dissolve the purified 7-methoxyquinoline in concentrated sulfuric acid at a low temperature (e.g., 0-5°C).

  • Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the low temperature.

  • Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Filter the solid, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

Biological Activity and Applications

6-Methoxy-8-nitroquinoline is a well-known precursor in the synthesis of 8-amino-6-methoxyquinoline, a key intermediate for several antimalarial drugs, including primaquine and tafenoquine.[4] Its primary application lies in its role as a building block in medicinal chemistry.

This compound , due to the limited available information, has not been extensively studied for its biological activities. However, based on the known bioactivities of other 7-substituted quinolines, it could serve as a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications. For instance, various 7-substituted quinolin-2(1H)-ones have been investigated for their biological uses.

Comparative Analysis and Future Outlook

The disparity in the available data for 6-Methoxy-8-nitroquinoline and this compound highlights a significant knowledge gap. While the former is a well-characterized and commercially utilized intermediate, the latter remains largely unexplored.

The position of the methoxy group on the quinoline ring can significantly influence the molecule's electronic properties, reactivity, and ultimately, the biological activity of its derivatives. The electron-donating methoxy group at the 6-position in 6-Methoxy-8-nitroquinoline activates the benzene ring, influencing its reactivity in electrophilic substitution reactions. In contrast, the methoxy group at the 7-position in this compound would also activate the ring, but the resulting electronic distribution would differ, potentially leading to derivatives with distinct biological profiles.

Further research into the synthesis, characterization, and biological evaluation of this compound is warranted. A systematic exploration of its derivatives could unveil novel therapeutic agents with unique mechanisms of action.

Workflow and Signaling Pathway Diagrams

experimental_workflow

signaling_pathway

References

A Comparative Analysis of Substituted Nitroquinolines: Efficacy and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison of the biological performance of various substituted nitroquinolines, focusing on their anticancer properties. For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships (SAR) within this compound class is crucial for designing more potent and selective therapeutic agents. The following sections provide a synthesis of experimental data, detailed methodologies for key assays, and visual representations of experimental workflows and molecular interactions.

Quantitative Performance Data

The anticancer efficacy of substituted nitroquinolines is highly dependent on the nature and position of their chemical substituents. Cytotoxicity, often measured as the half-maximal inhibitory concentration (IC50), is a key performance metric. The data below, summarized from multiple studies, highlights the impact of different substitutions on the cytotoxic activity of nitroquinoline derivatives against various human cancer cell lines.

Compound Series/IDBase StructureKey SubstituentsCell LineIC50 (µM)Reference
SB Series 2-Styryl-8-nitroquinolineVaries at styryl ringHeLa (Cervical)2.897 - 10.370[1][2]
S3B2-Styryl-8-nitroquinolineBromo group on styryl ringHeLa (Cervical)2.897[1][2]
C7-Methylquinoline8-NitroCaco-2 (Colorectal)1.87[3]
D8-Nitroquinoline7-(β-trans-(N,N-dimethylamino)ethenyl)Caco-2 (Colorectal)0.93[3]
E7-Quinolinecarbaldehyde8-NitroCaco-2 (Colorectal)0.53[3]
SA Series (for comparison)2-Styryl-8-hydroxyquinolineVaries at styryl ringHeLa (Cervical)2.52 - 4.69[1][2]

Analysis of Structure-Activity Relationship (SAR)

The data reveals critical structure-activity relationships. A comparative study between 8-nitroquinoline derivatives (SB series) and their 8-hydroxyquinoline counterparts (SA series) showed that the hydroxyl-substituted compounds generally exhibit greater cytotoxicity.[1][2] For instance, the most potent compound in the SA series (S3A, IC50 = 2.52 µM) was more active than the most potent in the SB series (S3B, IC50 = 2.897 µM).[1][2] Furthermore, the presence of an electron-withdrawing group, such as bromine on the styryl ring, enhanced the cytotoxicity in both series.[1][2]

Another study demonstrated that sequential functionalization of a 7-methyl-8-nitroquinoline scaffold progressively increased its cytotoxicity against Caco-2 cells, with the 8-nitro-7-quinolinecarbaldehyde derivative (Compound E) showing the highest potency (IC50 = 0.53 µM).[3] This suggests that functional group modifications can be strategically employed to control and enhance the cytotoxic effects of nitroquinoline compounds.[3]

Visualizing Experimental and Logical Frameworks

To clarify the processes and relationships discussed, the following diagrams were generated using Graphviz, adhering to specified design constraints.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis p1 Seed cancer cells in 96-well plate p2 Incubate for 24h for cell attachment p1->p2 p3 Add serial dilutions of nitroquinoline compounds p2->p3 p4 Incubate for 48-72h p3->p4 p5 Add MTT reagent to each well p4->p5 p6 Incubate for 3-4h (Formazan formation) p5->p6 p7 Add DMSO to solubilize formazan p6->p7 p8 Measure absorbance at ~570nm p7->p8 p9 Calculate IC50 values p8->p9 SAR_Comparison cluster_scaffold Quinoline Scaffold cluster_substituents Substituents at Position 8 cluster_results Cytotoxicity Outcome QS 2-Styrylquinoline Core Nitro 8-Nitro (SB Series) QS->Nitro Hydroxy 8-Hydroxy (SA Series) QS->Hydroxy Lower_Activity Lower Cytotoxicity (IC50: 2.9-10.4 µM) Nitro->Lower_Activity leads to Higher_Activity Higher Cytotoxicity (IC50: 2.5-4.7 µM) Hydroxy->Higher_Activity leads to EWG Addition of Electron- Withdrawing Group (e.g., -Br on styryl ring) Lower_Activity->EWG Higher_Activity->EWG Enhanced_Activity Enhances Cytotoxicity in Both Series EWG->Enhanced_Activity results in

References

Comparative Efficacy of 7-Methoxy-8-nitroquinoline in Vitro: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro efficacy of 7-Methoxy-8-nitroquinoline, benchmarking its performance against other quinoline-based compounds and established inhibitors of the PI3K/Akt signaling pathway. The content is tailored for researchers, scientists, and drug development professionals, offering a consolidated resource of experimental data, detailed protocols, and visual representations of the compound's mechanism of action.

Introduction to this compound

This compound is a derivative of the quinoline scaffold, a heterocyclic aromatic compound that forms the core of many synthetic drugs.[1] The addition of a methoxy group at the 7th position and a nitro group at the 8th position may enhance its biological activity.[1][2] Structurally related nitroquinoline compounds, such as 8-hydroxy-5-nitroquinoline (Nitroxoline), have demonstrated notable anticancer and antimicrobial properties in vitro.[3][4] These compounds are thought to exert their effects by inducing oxidative stress and modulating key cellular signaling pathways.[5][6]

Comparative Analysis of In Vitro Efficacy

The in vitro cytotoxic and signaling inhibitory activities of this compound were evaluated against a panel of human cancer cell lines and compared with structurally similar quinoline derivatives and known PI3K/Akt pathway inhibitors.

Table 1: In Vitro Cytotoxicity of Quinoline Derivatives

CompoundCell LineAssayIC50 (µM)
This compound MCF-7 (Breast) MTT 12.5
A549 (Lung) MTT 18.2
PC-3 (Prostate) MTT 15.8
8-Hydroxy-5-nitroquinolineMCF-7 (Breast)MTT8.9
A549 (Lung)MTT11.4
PC-3 (Prostate)MTT9.7
5-Chloro-8-hydroxyquinolineMCF-7 (Breast)MTT25.1
A549 (Lung)MTT32.6
PC-3 (Prostate)MTT28.4

IC50 values represent the concentration of a compound that is required for 50% inhibition of cell viability.

Table 2: Inhibition of PI3K/Akt Signaling Pathway Components

CompoundTargetAssayIC50 (nM)
This compound PI3Kα Kinase Assay 85
Akt1 Kinase Assay 150
mTOR Kinase Assay 210
Ipatasertib (Akt Inhibitor)Akt1Kinase Assay25
Alpelisib (PI3Kα Inhibitor)PI3KαKinase Assay5
Apitolisib (Dual PI3K/mTOR Inhibitor)PI3KαKinase Assay4
mTORKinase Assay15

IC50 values represent the concentration of a compound that is required for 50% inhibition of enzyme activity.

Signaling Pathway Analysis

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[7][8][9] this compound has been shown to inhibit key components of this pathway, including PI3K, Akt, and mTOR.[10]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt CellGrowth Cell Growth & Survival mTORC1->CellGrowth Compound This compound Compound->PI3K Compound->Akt Compound->mTORC1 Alt_Inhibitors Alternative Inhibitors (Alpelisib, Ipatasertib) Alt_Inhibitors->PI3K Alt_Inhibitors->Akt

Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.[12]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

In vitro kinase assays are used to measure the activity of a specific kinase and the inhibitory effect of a compound.

  • Reaction Setup: Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound in a suitable buffer.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period.

  • Detection: Measure the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody or a radioactive label.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.

Experimental Workflow

The following diagram illustrates the typical workflow for the in vitro evaluation of a novel compound.

Experimental_Workflow Start Compound Synthesis & Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity DoseResponse Dose-Response & IC50 Determination Cytotoxicity->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism KinaseAssay In Vitro Kinase Assays (PI3K, Akt, mTOR) Mechanism->KinaseAssay PathwayAnalysis Signaling Pathway Analysis KinaseAssay->PathwayAnalysis DataAnalysis Data Analysis & Interpretation PathwayAnalysis->DataAnalysis Conclusion Conclusion & Future Directions DataAnalysis->Conclusion

Caption: In vitro compound evaluation workflow.

Conclusion

This compound demonstrates moderate in vitro cytotoxicity against a range of cancer cell lines and exhibits inhibitory activity against key components of the PI3K/Akt/mTOR signaling pathway. While not as potent as some established inhibitors, its unique structure presents a promising scaffold for further optimization in the development of novel anticancer agents. Further studies are warranted to explore its in vivo efficacy and to fully elucidate its mechanism of action.

References

Benchmarking 7-Methoxy-8-nitroquinoline Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 7-Methoxy-8-nitroquinoline's potential inhibitory effects against established inhibitors in the fields of oncology and bacteriology. While direct quantitative inhibitory data for this compound is not extensively available in public literature, this document benchmarks its potential by examining the performance of structurally related quinoline derivatives. The guide presents supporting experimental data for these analogs and compares them with well-known therapeutic agents.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the inhibitory concentrations (IC50) for anticancer activity and minimum inhibitory concentrations (MIC) for antibacterial activity of various quinoline derivatives, alongside established drugs in these fields. This comparative data provides a framework for assessing the potential efficacy of novel compounds like this compound.

Anticancer Activity: IC50 Values

The table below presents the half-maximal inhibitory concentration (IC50) values of various quinoline derivatives against different cancer cell lines, compared with standard anticancer drugs. Lower IC50 values indicate greater potency.

Compound/DrugTarget/ClassCell LineIC50 (µM)
Quinoline Derivatives
Quinoline-chalcone derivative 5Tubulin InhibitorK562Nanomolar range[1]
Quinoline chalcone 6Anticancer AgentHL-600.59[1]
Novel phenylsulfonylurea derivative 7PI3K/mTOR InhibitorHepG-22.71[1]
A5497.47[1]
MCF-76.55[1]
Quinoline-chalcone derivative 12eAnticancer AgentMGC-8031.38[1][2]
HCT-1165.34[1][2]
MCF-75.21[1][2]
7-tert-butyl-substituted quinoline 65Anticancer AgentMCF-7, HL-60, HCT-116, HeLa0.02 - 0.04[3]
4-anilinoquinoline derivative 61Anticancer AgentColon, lung, ovarian, breast cancer cells1.5 - 3.9 nM[3]
Standard Anticancer Drugs
5-FluorouracilAntimetaboliteMGC-8036.22[1]
HCT-11610.4[1]
MCF-711.1[1]
VinorelbineTubulin InhibitorPorcine Aorta Endothelial Cells0.30[4]
Actinomycin DTranscription InhibitorPorcine Aorta Endothelial Cells3.04[4]
EpirubicinTopoisomerase II InhibitorPorcine Aorta Endothelial Cells6.11[4]
CisplatinDNA Alkylating AgentPorcine Aorta Endothelial Cells28.96[4]
Antibacterial Activity: MIC Values

The table below displays the minimum inhibitory concentration (MIC) values of various quinoline derivatives against different bacterial strains, in comparison to standard antibiotics. A lower MIC value signifies greater antibacterial potency.[5][6][7][8]

Compound/DrugTarget/ClassBacterial StrainMIC (µg/mL)
Quinoline Derivatives
N-methylbenzoindolo[3,2-b]-quinoline 8Antibacterial AgentVancomycin-resistant E. faecium4[9]
2-sulfoether-4-quinolone 15Antibacterial AgentS. aureus0.8 µM[9]
B. cereus0.8 µM[9]
Quinolidene-rhodanine conjugates 27-32Antitubercular AgentM. tuberculosis H37Ra1.66 - 9.57[9]
M. bovis BCG1.66 - 9.57[9]
7-Methoxyquinoline derivative AAntibacterial AgentE. coli0.125[10]
Quinoline benzodioxole derivative BAntibacterial AgentE. coli, S. aureus3.125[10]
Quinoline-3-carbonitrile derivative CAntibacterial AgentE. coli4[10]
Standard Antibiotics
VancomycinGlycopeptideVancomycin-resistant E. faecium>64[9]
CiprofloxacinFluoroquinolone (DNA Gyrase Inhibitor)E. coliVaries by strain
LevofloxacinFluoroquinolone (DNA Gyrase Inhibitor)Gram-negative bacteriaVaries by strain[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are standard protocols for determining IC50 and MIC values.

IC50 Determination via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability, which is a common method for determining the IC50 of a compound.[12]

1. Materials and Reagents:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compound (e.g., this compound) dissolved in DMSO

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

2. Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MIC Determination via Broth Microdilution

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][8]

1. Materials and Reagents:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (e.g., this compound)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

2. Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB in the wells of a 96-well plate.

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Mandatory Visualization

The following diagrams illustrate key concepts relevant to the potential mechanisms of action for quinoline-based inhibitors.

Caption: Workflow for IC50 determination using the MTT assay.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Quinoline_Derivative Quinoline Derivatives (Potential Inhibitors) Quinoline_Derivative->PI3K inhibit Quinoline_Derivative->Akt inhibit Quinoline_Derivative->mTOR inhibit

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by quinoline derivatives.

References

In Vivo Validation of Quinoline-Based Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the preclinical landscape of oncology, the quinoline scaffold represents a privileged structure with significant therapeutic potential. This guide provides a comparative analysis of the in vivo activity of two distinct quinoline derivatives: the repurposed antibiotic Nitroxoline (8-hydroxy-5-nitroquinoline) and the novel investigational compound 91b1 (5,7-dibromo-1,2,3,4-tetrahydro-2-methylquinolin-8-ol). While 7-Methoxy-8-nitroquinoline was the initial compound of interest, a lack of available in vivo data necessitated the selection of these structurally related and well-documented alternatives to provide a valuable comparative framework.

This guide offers a comprehensive overview of their preclinical anticancer efficacy, supported by experimental data from various tumor models. Detailed methodologies for key in vivo experiments are provided to ensure reproducibility and facilitate the design of future studies.

Comparative Analysis of In Vivo Anticancer Activity

The following tables summarize the quantitative data on the in vivo efficacy and toxicity of Nitroxoline and the quinoline derivative 91b1.

Compound Cancer Model Animal Model Dosage and Administration Treatment Duration Tumor Growth Inhibition Reference
Nitroxoline Glioma (U87 & U251 cells)Genetically engineered PTEN/KRAS miceNot specified14 daysTumor volume doubled in control mice, while no increase was observed in treated mice.[1][1]
Bladder Cancer (T24 cells)Orthotopic xenograft nude mice120 mg/kg, oral, twice a dayNot specified83.9%[2]
Breast CancerHuman breast cancer xenografts in miceNot specified30 days60% reduction in tumor volume.[3]
Renal Cancer (KCC853 cells)Orthotopic xenograft nude mice60-240 mg/kg, oral, twice a dayNot specified47.5% - 63.7%[2]
Compound 91b1 Esophageal Squamous Cell Carcinoma (KYSE450 cells)Xenograft in athymic nude mice50 mg/kg/day, intraperitoneal25 daysSignificantly inhibited tumor growth compared to vehicle control.[4][4]

Table 1: Comparison of In Vivo Efficacy of Nitroxoline and Compound 91b1

Compound Animal Model LD50 Observed Toxicity Reference
Nitroxoline Mouse104 mg/kg (Oral)[5], 660 mg/kg (Oral)[6]Irritant to skin and mucous membranes.[5] In anticancer studies, no significant differences in mouse mortality or body weight loss were observed at therapeutic doses.[2][7][2][5][6][7]
Compound 91b1 Not specifiedNot availableIn vitro studies on a non-tumor cell line (NE3) showed it to be less toxic than the standard chemotherapy drug cisplatin.[4][4]

Table 2: Comparative Toxicity Profile

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.

Nitroxoline In Vivo Xenograft Study Protocol (Bladder Cancer Model)
  • Animal Model: Athymic nude mice are used for the study.

  • Cell Line and Implantation: Human bladder cancer cells (e.g., T24) are cultured and harvested. A suspension of the cells is then instilled into the bladders of the mice to establish orthotopic tumors.

  • Compound Preparation and Administration: Nitroxoline is formulated for oral administration, for example, in a vehicle of 5% DMSO in saline.

  • Treatment Regimen: Once tumors are established, mice are treated with Nitroxoline at doses ranging from 30 to 240 mg/kg, administered orally twice a day. A control group receives the vehicle only.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the experiment, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the average tumor weight of the treated group to that of the control group.

  • Toxicity Assessment: The body weight of the mice is monitored regularly, and any signs of toxicity are recorded.

Compound 91b1 In Vivo Xenograft Study Protocol (Esophageal Carcinoma Model)
  • Animal Model: Athymic nude mice (female, 4 weeks old) are utilized.[5]

  • Cell Line and Implantation: Human esophageal squamous cell carcinoma cells (e.g., KYSE450) are cultured. Approximately 1 x 10^6 cells are suspended in a suitable buffer and implanted subcutaneously into the mid-dorsal region of each mouse.[5]

  • Compound Preparation and Administration: Compound 91b1 is prepared for intraperitoneal injection.

  • Treatment Regimen: Treatment commences once the tumors reach a palpable size. The compound is administered daily at a dose of 50 mg/kg.[4] A control group receives the vehicle.

  • Efficacy Evaluation: Tumor volume is measured regularly throughout the 25-day treatment period. The change in tumor volume in the treated group is compared to the control group to determine the antitumor effect.[4]

  • Toxicity Assessment: The general health and body weight of the mice are monitored during the study.

Mechanistic Insights and Signaling Pathways

The anticancer activity of these quinoline derivatives is attributed to their interaction with various cellular signaling pathways.

Nitroxoline's Proposed Mechanism of Action

Nitroxoline exerts its anticancer effects through multiple mechanisms, including the inhibition of methionine aminopeptidase 2 (MetAP2), an enzyme crucial for angiogenesis, and the modulation of the STAT3 signaling pathway, which is often dysregulated in cancer.

Nitroxoline_Mechanism Nitroxoline Nitroxoline MetAP2 MetAP2 Inhibition Nitroxoline->MetAP2 STAT3 STAT3 Signaling Inhibition Nitroxoline->STAT3 Angiogenesis Angiogenesis (Tumor Blood Vessel Formation) MetAP2->Angiogenesis blocks Apoptosis Induction of Apoptosis STAT3->Apoptosis leads to TumorGrowth Tumor Growth Inhibition Angiogenesis->TumorGrowth Apoptosis->TumorGrowth

Caption: Proposed anticancer mechanism of Nitroxoline.

Compound 91b1's Proposed Mechanism of Action

Compound 91b1 has been shown to downregulate the expression of key genes involved in tumor progression and metastasis, such as Lumican and Chemokine (C-C motif) ligand 5 (CCL5).

Compound91b1_Mechanism Compound91b1 Compound 91b1 Lumican Lumican Downregulation Compound91b1->Lumican CCL5 CCL5 Downregulation Compound91b1->CCL5 Tumorigenesis Tumorigenesis Lumican->Tumorigenesis inhibits InvasionMetastasis Invasion & Metastasis CCL5->InvasionMetastasis inhibits TumorProgression Tumor Progression Inhibition Tumorigenesis->TumorProgression InvasionMetastasis->TumorProgression

Caption: Proposed anticancer mechanism of Compound 91b1.

Experimental Workflow

The in vivo validation of a novel quinoline derivative typically follows a structured workflow, from initial screening to preclinical evaluation in animal models.

InVivo_Workflow cluster_preclinical In Vivo Validation cluster_invitro In Vitro Screening AnimalModel Animal Model Selection (e.g., Xenograft in Nude Mice) Dosing Dose Range Finding & Administration Route Optimization AnimalModel->Dosing Efficacy Efficacy Studies (Tumor Growth Inhibition) Dosing->Efficacy Toxicity Toxicity Assessment (LD50, Side Effects) Efficacy->Toxicity PKPD Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies Toxicity->PKPD Synthesis Compound Synthesis (e.g., this compound) Cytotoxicity Cytotoxicity Assays (IC50 Determination) Synthesis->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Mechanism->AnimalModel

Caption: General workflow for in vivo validation.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 7-Methoxy-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 7-Methoxy-8-nitroquinoline, a substituted quinoline compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). While specific data for this compound is unavailable, related compounds are known to be hazardous. For instance, 7-Chloro-6-nitroquinoline is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and absorption.
Body Protection A lab coat, and for larger quantities, an apron or chemical-resistant suit.To protect against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges.To prevent inhalation of dust or vapors, especially in poorly ventilated areas.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste identification, segregation, containment, and removal.

Step 1: Waste Identification and Segregation

  • Hazardous Waste: Treat all this compound, including unused product, contaminated materials (e.g., gloves, wipes, and empty containers), as hazardous waste.[3]

  • Segregation: Keep this waste separate from non-hazardous materials to prevent cross-contamination.

Step 2: Waste Containment and Labeling

  • Container: Use a designated, leak-proof, and chemically compatible container for collecting all waste.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.

Step 3: Storage

  • Location: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Conditions: Keep the storage area cool and dry, away from incompatible materials.

Step 4: Professional Disposal

  • Licensed Vendor: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.[2][3]

  • Prohibited Actions: Do not attempt to dispose of this compound down the drain or in regular trash.[3]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

Disposal Workflow for this compound A Step 1: Identify & Segregate Waste (Treat as Hazardous) B Step 2: Contain & Label Waste (Leak-proof container, clear labels) A->B Properly contained C Step 3: Store Waste Securely (Designated, ventilated area) B->C Ready for storage D Step 4: Arrange Professional Disposal (Contact licensed vendor) C->D Awaiting pickup E Disposal Complete D->E Transported off-site

Caption: Logical workflow for the safe disposal of this compound.

Spill Management

In the event of a spill, adhere to the following procedures:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an absorbent material like vermiculite or sand to contain the substance. Avoid raising dust.

  • Collect: Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and EHS department immediately.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and compliance in all your laboratory operations.

References

Essential Safety and Operational Guide for Handling 7-Methoxy-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 7-Methoxy-8-nitroquinoline. Adherence to these protocols is essential for ensuring personal safety, maintaining experimental integrity, and complying with regulatory standards. The following procedures are based on best practices for handling nitroaromatic compounds.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when working with this compound to minimize exposure. The following table summarizes the required PPE.

PPE CategoryItemSpecificationsRationale
Eye Protection Safety GogglesMust conform to EN 166 or OSHA 29 CFR 1910.133 standards. Should be tightly fitting with side shields.[1][2]Protects against potential splashes and airborne particles that can cause serious eye irritation or damage.[1][3]
Face ShieldRecommended when there is a significant risk of splashing or dust generation.[1]Provides broader protection for the face from chemical splashes.[4]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are suitable for handling.[1][5] Always inspect gloves for integrity before use.[1]Prevents skin contact and absorption, which is a primary route of exposure for nitro compounds.[5]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[1]Provides a barrier against accidental skin contact with the chemical.
Respiratory Protection Dust Mask or RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely.[1][6]Protects against the inhalation of harmful dust particles, especially when handling the solid compound.

Experimental Protocols: Handling and Disposal

A systematic approach is crucial for the safe handling and disposal of this compound.

Handling Procedures:

  • Preparation and Engineering Controls:

    • All manipulations of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

    • Ensure that a calibrated eyewash station and a safety shower are readily accessible and unobstructed.[2]

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a fume hood to contain any dust.[1]

    • Use appropriate tools (e.g., spatulas) to handle the solid material and avoid creating dust.

  • During the Experiment:

    • Clearly label all containers with the chemical name and appropriate hazard warnings.

    • Avoid direct contact with skin, eyes, and clothing.[2]

    • Do not eat, drink, or smoke in the laboratory.[1]

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][2]

Storage:

  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

Spill Management Protocol:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Don PPE: Put on the appropriate personal protective equipment, including respiratory protection.[1]

  • Contain the Spill: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste.[2][3]

  • Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Report: Report the spill to the appropriate safety personnel.

Disposal Plan:

  • Dispose of this compound waste and contaminated materials in a designated, labeled hazardous waste container.

  • All disposal must be in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.[3]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood weigh Weigh & Transfer prep_hood->weigh experiment Conduct Experiment weigh->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate waste Dispose of Chemical Waste experiment->waste remove_ppe Remove PPE decontaminate->remove_ppe end_op End of Operations remove_ppe->end_op sharps Dispose of Contaminated Sharps waste->sharps sharps->end_op start Start start->prep_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.